4-Methylisoquinolin-8-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYBJKDBRASTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 4-Methylisoquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Methylisoquinolin-8-amine. Due to the limited direct experimental data available for this specific isomer, this guide leverages data from closely related analogs, including 4-methylquinolin-8-amine and other substituted isoquinolines, to provide a robust predictive profile. Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the isoquinoline framework.
Chemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Analog Data) | 4-Methylquinolin-8-amine[3][4][5] | Isoquinolin-8-amine[6][7] |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ | C₉H₈N₂ |
| Molecular Weight | 158.20 g/mol | 158.20 g/mol | 144.17 g/mol |
| Appearance | Predicted to be a solid, likely a powder[3] | Dark brown powder | Solid |
| Melting Point | No data available | No data available | No data available |
| Boiling Point | No data available | No data available | No data available |
| Solubility | Predicted to be soluble in organic solvents like methanol and ethanol. | No data available | No data available |
| pKa | No data available | No data available | No data available |
| InChI Key | Predicted: JRIMCEIADALFEE-UHFFFAOYSA-N (based on quinoline analog) | JRIMCEIADALFEE-UHFFFAOYSA-N | GUSYANXQYUJOBH-UHFFFAOYSA-N |
Spectroscopic Data (Predictive Analysis)
The spectroscopic signature of this compound can be anticipated by analyzing the spectra of its constituent parts and related molecules.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system, a singlet for the methyl group protons, and a broad signal for the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms. The carbon attached to the methyl group and the carbons in the aromatic rings will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands. N-H stretching vibrations for the primary amine are expected in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the methyl group and the aromatic ring will appear around 2850-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 158.20 g/mol . Fragmentation patterns would likely involve the loss of a methyl radical or other small neutral molecules.[4]
Experimental Protocols
While a specific protocol for the synthesis of this compound is not documented in the searched literature, a plausible synthetic route can be designed based on established methodologies for substituted isoquinolines and quinolines.
Proposed Synthesis of this compound
A potential synthetic approach could involve a multi-step process starting from a readily available isoquinoline precursor. A general strategy for the synthesis of substituted 8-aminoquinolines involves a Povarov reaction, which utilizes 1,2-phenylenediamines, enol ethers, and aldehydes.[8] Another approach could be adapted from the synthesis of 4-aminoisoquinoline-8-methyl formate, which involves bromination, followed by a palladium-catalyzed amination.[9][10]
Workflow for a Hypothetical Synthesis:
Caption: Hypothetical workflow for the synthesis of this compound.
General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: A sample of the purified compound (~5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
IR Spectroscopy: A small amount of the solid sample would be analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry: The mass spectrum would be obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.
Biological Significance and Drug Development
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][11] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[12][13][14]
Derivatives of isoquinoline have been investigated for their role in various signaling pathways. For instance, some isoquinoline alkaloids have been shown to inhibit mitochondrial complex I, which has implications for cancer therapy.[15] The amino and methyl substitutions on the isoquinoline ring of this compound are expected to modulate its biological activity and pharmacokinetic properties.
Potential Signaling Pathway Involvement:
Many kinase inhibitors in clinical use or development feature a hinged binding motif to the ATP-binding site of the kinase. The nitrogen atom in the isoquinoline ring can act as a hinge-binding element.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of isoquinoline derivatives. This guide provides a foundational understanding of its predicted chemical properties and outlines potential avenues for its synthesis and biological evaluation. The structural motifs present in this compound suggest a high potential for interaction with various biological targets, making it a compelling candidate for further investigation in drug discovery programs. Future experimental work is necessary to validate the predicted properties and to fully elucidate the therapeutic potential of this compound.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 8-Quinolinamine, 4-methyl- | C10H10N2 | CID 97374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 10. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 14. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 4-Methylisoquinolin-8-amine
Abstract: This technical guide provides a detailed, step-by-step synthesis pathway for 4-Methylisoquinolin-8-amine, a key intermediate in pharmaceutical research. The described methodology is based on a three-step sequence commencing with the commercially available 4-methylisoquinoline. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. Its substituted isoquinoline core is a common motif in molecules targeting a range of therapeutic areas. This document outlines a reliable and reproducible three-step synthesis of this compound, starting from 4-methylisoquinoline. The pathway involves a regioselective nitration at the 8-position, followed by the reduction of the nitro group to the desired primary amine.
Overall Synthesis Pathway
The synthesis of this compound is accomplished through the following three key transformations:
-
Synthesis of the Starting Material: The pathway begins with 4-methylisoquinoline, which is a commercially available starting material.
-
Nitration: Regioselective nitration of 4-methylisoquinoline to yield 4-methyl-8-nitroisoquinoline.
-
Reduction: Reduction of the nitro-intermediate to the final product, this compound.
The overall reaction scheme is presented below:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-methyl-8-nitroisoquinoline (Nitration)
Reaction:
Proposed Experimental Protocol (Adapted from the nitration of 7-methylquinoline[2]):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 4-methylisoquinoline in concentrated sulfuric acid to -5°C in an ice-salt bath.
-
Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the stirred solution of 4-methylisoquinoline, ensuring the temperature is maintained below 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Hypothetical, based on similar reactions):
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Yield (%) |
| 4-methylisoquinoline | 143.18 | - | 1.0 | - | - |
| Fuming Nitric Acid | 63.01 | - | 1.1 | - | - |
| Concentrated Sulfuric Acid | 98.08 | - | - | - | - |
| 4-methyl-8-nitroisoquinoline | 188.18 | - | - | - | ~70-80% |
Step 2: Synthesis of this compound (Reduction)
The final step in the synthesis is the reduction of the nitro group of 4-methyl-8-nitroisoquinoline to the corresponding amine. This is a standard transformation in organic synthesis, and several methods can be employed. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas, or a metal in acidic media, such as iron in hydrochloric acid.
Reaction:
Proposed Experimental Protocol (General procedure for nitro group reduction):
Method A: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 4-methyl-8-nitroisoquinoline in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Method B: Metal/Acid Reduction
-
Reaction Setup: Suspend 4-methyl-8-nitroisoquinoline in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and filter through Celite. Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data (Hypothetical, based on similar reactions):
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Yield (%) |
| 4-methyl-8-nitroisoquinoline | 188.18 | - | 1.0 | - | - |
| 10% Pd/C (Method A) | - | - | catalytic | - | >90% |
| H2 (Method A) | 2.02 | - | excess | - | - |
| Fe powder (Method B) | 55.84 | - | excess | - | ~80-90% |
| Conc. HCl (Method B) | 36.46 | - | catalytic | - | - |
| This compound | 158.20 | - | - | - | - |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
References
An In-depth Technical Guide to 4-Methylquinolin-8-amine
A Note on Nomenclature: This guide provides comprehensive data for 4-Methylquinolin-8-amine . Extensive searches for "4-Methylisoquinolin-8-amine" did not yield a confirmed CAS number or specific technical data for this exact isomer. The quinoline derivative, however, is a well-documented compound. It is presumed that this is the compound of interest. A structural comparison between the quinoline and isoquinoline ring systems is provided below for clarity.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of 4-Methylquinolin-8-amine, including its chemical properties, synthesis, and potential biological significance.
Chemical Identity and Structure
4-Methylquinolin-8-amine, also known as 8-Amino-4-methylquinoline, is an aromatic heterocyclic compound.[1] Its structure consists of a quinoline core with a methyl group at position 4 and an amino group at position 8.
Chemical Structure:
-
IUPAC Name: 4-methylquinolin-8-amine[3]
-
Molecular Weight: 158.20 g/mol [3]
-
SMILES: CC1=C2C=CC=C(C2=NC=C1)N[3]
-
InChI Key: JRIMCEIADALFEE-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 4-Methylquinolin-8-amine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 84 °C | ChemicalBook |
| Boiling Point | 334.4±27.0 °C (Predicted) | ChemicalBook |
| Density | 1.169±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 4.74±0.13 (Predicted) | ChemicalBook |
| Appearance | Dark brown powder/solid | [1] |
| Solubility | Generally soluble in polar organic solvents like ethanol and DMSO; low solubility in water.[4] | [4] |
Table 2: Spectroscopic Data Summary
| Data Type | Key Features | Source |
| Mass Spec | Molecular Ion (M+): 158 | [3] |
| ¹H NMR | Predicted shifts would show aromatic protons and a characteristic methyl singlet. | General Spectroscopic Principles |
| ¹³C NMR | Predicted shifts would correspond to the quinoline ring carbons and the methyl carbon. | General Spectroscopic Principles |
| IR | Expected peaks for N-H stretching (amine), C-H stretching (aromatic and alkyl), and C=N/C=C stretching (aromatic ring). | General Spectroscopic Principles |
Synthesis and Experimental Protocols
The synthesis of 4-methyl-8-aminoquinoline can be approached through established methods for quinoline ring formation, such as the Skraup or Doebner-von Miller reactions, followed by functional group manipulations. A representative synthetic protocol is outlined below.
Representative Synthetic Protocol: Doebner-von Miller Reaction
This protocol describes a general method for synthesizing a substituted quinoline, adapted for 4-Methylquinolin-8-amine.
-
Reactants: 2-Nitroaniline, Crotonaldehyde, and an acid catalyst (e.g., hydrochloric acid with an oxidizing agent like arsenic pentoxide or iron(III) chloride).
-
Procedure: a. A mixture of 2-nitroaniline and hydrochloric acid in water is prepared in a reaction vessel equipped with a reflux condenser and stirrer. b. The oxidizing agent is added to the mixture. c. Crotonaldehyde is added dropwise to the heated mixture. The reaction is typically exothermic. d. The mixture is refluxed for several hours to ensure the completion of the cyclization reaction, forming 8-nitro-4-methylquinoline. e. After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. f. The crude 8-nitro-4-methylquinoline is filtered, washed, and purified by recrystallization or chromatography.
-
Reduction of the Nitro Group: a. The purified 8-nitro-4-methylquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid. b. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C), is used to reduce the nitro group to an amine. c. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. d. Upon completion, the product is isolated by neutralization and extraction, followed by purification to yield 4-Methylquinolin-8-amine.
Diagram 1: General Synthetic Workflow
Caption: A flowchart illustrating the two main stages for the synthesis of 4-Methylquinolin-8-amine.
Biological Activity and Potential Applications
The quinoline scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities.[5] 4-aminoquinoline derivatives are well-known for their antimalarial properties, with chloroquine being a prominent example.[6] Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are also used as antimalarial drugs.[7]
While specific studies on the biological activity of 4-Methylquinolin-8-amine are not extensively reported in publicly available literature, its structural similarity to known bioactive molecules suggests potential for investigation as an anti-infective agent.[8] Research on related 8-quinolinamines has shown promising antimalarial, antileishmanial, and antimicrobial activities.[8]
General Biological Assay Protocol: In Vitro Antimalarial Activity
This protocol describes a common method for assessing the efficacy of compounds against Plasmodium falciparum, the parasite responsible for malaria.
-
Parasite Culture: P. falciparum strains (e.g., chloroquine-sensitive and resistant strains) are cultured in human red blood cells in a suitable culture medium (e.g., RPMI-1640) supplemented with human serum and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Drug Sensitivity Assay: a. The test compound (4-Methylquinolin-8-amine) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations. b. The parasite culture, synchronized to the ring stage, is added to 96-well plates containing the various drug concentrations. c. The plates are incubated for 48-72 hours under the same conditions as the culture maintenance.
-
Determination of Parasite Growth Inhibition: a. Parasite growth can be quantified using various methods, such as microscopic counting of parasitemia, or more commonly, using a fluorescent DNA dye like SYBR Green I, which binds to parasite DNA. b. The fluorescence intensity is measured using a plate reader, which correlates with the number of viable parasites.
-
Data Analysis: a. The results are expressed as the percentage of growth inhibition compared to a drug-free control. b. The 50% inhibitory concentration (IC₅₀) is calculated by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Structural Clarification: Quinoline vs. Isoquinoline
To avoid confusion, the fundamental structural difference between the quinoline and isoquinoline cores is illustrated below. The position of the nitrogen atom within the bicyclic system defines the parent heterocycle.
Diagram 2: Quinoline vs. Isoquinoline Core Structures
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 8-Quinolinamine, 4-methyl- | C10H10N2 | CID 97374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 4-Methylisoquinolin-8-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoquinolin-8-amine is a heterocyclic aromatic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in various biologically active molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and further application in synthesis and pharmacological studies.
Predicted Spectroscopic Data
The predicted data is compiled based on the known spectral characteristics of the isoquinoline core, and the influence of the methyl and amino substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | ~8.5 - 8.7 | s | - |
| H-3 | ~7.2 - 7.4 | s | - |
| H-5 | ~7.5 - 7.7 | d | 8.0 - 9.0 |
| H-6 | ~7.1 - 7.3 | t | 7.0 - 8.0 |
| H-7 | ~6.8 - 7.0 | d | 7.0 - 8.0 |
| 4-CH₃ | ~2.4 - 2.6 | s | - |
| 8-NH₂ | ~4.5 - 5.5 | br s | - |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~150 - 155 |
| C-3 | ~120 - 125 |
| C-4 | ~145 - 150 |
| C-4a | ~135 - 140 |
| C-5 | ~128 - 132 |
| C-6 | ~125 - 130 |
| C-7 | ~110 - 115 |
| C-8 | ~140 - 145 |
| C-8a | ~125 - 130 |
| 4-CH₃ | ~18 - 22 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak |
| C=N Stretch | 1600 - 1650 | Medium-Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| N-H Bend | 1550 - 1650 | Strong |
| C-N Stretch (aromatic) | 1250 - 1350 | Strong |
| C-H Bend (out-of-plane) | 750 - 900 | Strong |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Notes |
| 158 | [M]⁺ | Molecular Ion |
| 143 | [M - NH]⁺ | Loss of an amino radical |
| 142 | [M - NH₂]⁺ | Loss of an amino group |
| 130 | [M - N₂H₂]⁺ | Loss of diazene from the ring |
| 115 | [C₉H₇]⁺ | Loss of the amino and methyl groups |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Methylisoquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid structure and ability to interact with various biological targets have made it a privileged scaffold in drug discovery. This technical guide explores the potential biological activities of a specific, lesser-studied derivative, 4-Methylisoquinolin-8-amine. While direct experimental data on this compound is limited, a comprehensive analysis of structurally related molecules, particularly those with substitutions at the 4 and 8 positions, allows for the formulation of strong hypotheses regarding its therapeutic potential. This document will delve into the predicted biological activities, supported by data from analogous compounds, and provide detailed experimental protocols for future in-vitro evaluation.
Predicted Biological Activities
Based on the structure-activity relationships of analogous isoquinoline and quinoline derivatives, this compound is predicted to exhibit two primary biological activities: anticancer and enzyme inhibition .
The presence of the 8-amino group is a key feature found in a variety of biologically active quinoline and isoquinoline compounds. Derivatives of 8-aminoquinoline have been shown to possess antioxidant and cytoprotective effects.[3] Furthermore, amides derived from 8-aminoquinoline have demonstrated potential anticancer and antiviral activities.[4] The amino group at the 8-position can act as a hydrogen bond donor and a site for further functionalization, which can be crucial for target engagement.
The methyl group at the 4-position can also significantly influence biological activity. While substitutions at the 4-position of the quinoline ring have been extensively studied in the context of antimalarial drugs, the effect of a simple methyl group on the isoquinoline ring is less characterized.[5] However, it is known that such substitutions can impact the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its interaction with biological targets.
Anticancer Activity
Numerous isoquinoline derivatives have demonstrated potent anticancer properties.[1][6][7] Specifically, amino-substituted isoquinolines have shown significant growth inhibitory effects against various cancer cell lines. For instance, 3-aminoisoquinolin-1(2H)-one derivatives have been identified as effective anticancer agents.[6][7] The introduction of an amino group can facilitate interactions with key biological targets involved in cancer cell proliferation and survival.
The predicted anticancer activity of this compound is based on the established cytotoxicity of the aminoisoquinoline scaffold. The 8-amino group could be crucial for interacting with targets such as DNA or specific enzymes within cancer cells. The 4-methyl group might enhance this activity by improving cell permeability or by providing a favorable steric interaction within the binding pocket of a target protein.
Enzyme Inhibition
The isoquinoline and quinoline cores are present in a multitude of enzyme inhibitors.[8][9] For example, certain quinoline-based compounds are known to inhibit DNA methyltransferases, while various isoquinoline alkaloids have been shown to inhibit enzymes like monoamine oxidase and cholinesterases.[8][9] The planar aromatic ring system of isoquinoline allows for effective stacking interactions within the active sites of many enzymes.
The 8-amino group of this compound can participate in hydrogen bonding interactions with amino acid residues in an enzyme's active site. The 4-methyl group could occupy a hydrophobic pocket, contributing to the overall binding affinity. Potential enzyme targets could include kinases, topoisomerases, or other enzymes involved in critical cellular processes that are often dysregulated in disease.
Quantitative Data from Analogous Compounds
To provide a quantitative basis for the predicted activities, the following table summarizes the anticancer activity of various amino-substituted isoquinoline and quinoline derivatives from the literature.
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 | GI50 | ~0.066 | [7] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 | GI50 | ~0.23 | [7] |
| 6-aminoquinazoline derivative (75) | THP-1 (in vitro TNFα) | IC50 | ~5 | [10] |
| 7-aminoquinazoline derivative (76) | THP-1 (in vitro TNFα) | IC50 | ~5 | [10] |
Experimental Protocols
To validate the predicted biological activities of this compound, the following detailed experimental protocols are provided.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (Generic Protocol)
Objective: To determine the inhibitory effect of this compound on a specific enzyme. This protocol is a general template and should be adapted for the specific enzyme of interest.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (dissolved in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
Cofactors (if required by the enzyme)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of this compound. Include a control well with no inhibitor (enzyme activity control) and a blank well with no enzyme (background control).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the enzyme activity control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for In Vitro Anticancer Screening using the MTT Assay.
Caption: General Mechanism of Enzyme Inhibition.
References
- 1. bohrium.com [bohrium.com]
- 2. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. In vitro Anticancer Activity [bio-protocol.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 7. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Methylisoquinolin-8-amine Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Among these, the 4-methylisoquinolin-8-amine core represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and their analogues. The content herein is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for the discovery of next-generation targeted therapies.
I. Synthesis of the this compound Core and its Analogues
The synthesis of the this compound scaffold can be achieved through multi-step synthetic routes, often starting from readily available substituted benzenes or isoquinolines. A plausible and adaptable synthetic strategy can be extrapolated from established methods for similar isoquinoline derivatives.[2][3]
A proposed synthetic workflow for this compound is outlined below. This approach leverages a versatile synthesis of substituted isoquinolines from o-tolualdehyde tert-butylimines and subsequent functional group manipulations.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Methylisoquinoline (Adapted from versatile isoquinoline synthesis) [4]
-
Formation of o-Tolualdehyde tert-butylimine: To a solution of o-tolualdehyde in an appropriate solvent (e.g., toluene), add tert-butylamine. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
-
Lithiation and Cyclization: The o-tolualdehyde tert-butylimine is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour. Acetonitrile is then added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Aromatization: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be aromatized by treatment with a mild oxidizing agent or by air oxidation to yield 4-methylisoquinoline. Purification is achieved by column chromatography.
Protocol 2: Synthesis of this compound (Adapted from nitration and reduction of isoquinolines)
-
Nitration: To a solution of 4-methylisoquinoline in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for several hours and then poured onto ice. The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the nitro-isoquinoline derivative. The product, primarily 4-methyl-8-nitroisoquinoline, is collected by filtration, washed with water, and dried.
-
Reduction: The 4-methyl-8-nitroisoquinoline is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder and hydrochloric acid, or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed. The resulting crude this compound is then purified by column chromatography or recrystallization.
II. Biological Activity and Therapeutic Potential
Derivatives of the closely related isoquinoline, quinoline, and quinazoline scaffolds have demonstrated significant activity as inhibitors of various protein kinases, many of which are implicated in cancer pathogenesis.[5][6] The this compound core is therefore a promising scaffold for the development of novel kinase inhibitors.
Kinase Inhibition Profile
While specific data for this compound derivatives is not extensively available in the public domain, the inhibitory activities of analogous compounds suggest that this class of molecules is likely to target key signaling pathways involved in cell proliferation, survival, and angiogenesis. The table below summarizes the inhibitory concentrations (IC50) of representative isoquinoline and quinazoline derivatives against various kinases to illustrate the potential of this scaffold.
| Compound Class | Derivative/Analogue | Target Kinase(s) | IC50 (nM) | Reference |
| Quinazoline | BPR1K871 | FLT3 / AURKA | 19 / 22 | [5] |
| Quinazoline | Compound 4 | AURKA / FLT3 | 4.9 / 127 | [5] |
| Quinazoline | Compound 19 | EGFR | 12.1 | [6] |
| Quinazoline | Compound 20 | EGFR | 13.6 | [6] |
Potential Signaling Pathways
A critical signaling network frequently dysregulated in cancer and a promising target for isoquinoline-based inhibitors is the PI3K/Akt/mTOR pathway.[7][8][9][10][11] This pathway plays a central role in regulating cell growth, proliferation, and survival. Inhibition of key kinases within this pathway can lead to apoptosis and a reduction in tumor growth.
III. Experimental Evaluation of Biological Activity
To assess the potential of novel this compound derivatives as kinase inhibitors, a robust and high-throughput screening method is essential. The ADP-Glo™ Kinase Assay is a widely used platform for measuring kinase activity and determining the potency of inhibitors.[12][13][14][15][16]
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination[12][14][15]
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to cover a wide range of concentrations.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
-
Kinase Reaction:
-
In a multi-well plate (typically 96- or 384-well, white-walled), add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based light-producing reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely related to the degree of kinase inhibition.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
IV. Conclusion and Future Directions
The this compound scaffold presents a compelling opportunity for the discovery and development of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. This technical guide provides a foundational framework for the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to elucidate structure-activity relationships and identify lead compounds with potent and selective inhibitory activity against clinically relevant kinase targets. Further optimization of these leads for their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement as potential drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 3. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 4. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. musechem.com [musechem.com]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
In-depth Technical Guide: Solubility of 4-Methylisoquinolin-8-amine
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Solubility of 4-Methylisoquinolin-8-amine
This technical guide addresses the solubility of this compound in various solvents, a critical parameter for its application in research and drug development. A thorough investigation of publicly available scientific literature was conducted to compile this report.
Quantitative Solubility Data
Extensive searches for quantitative solubility data for this compound in common organic and aqueous solvents did not yield specific numerical values (e.g., in mg/mL or mol/L). The current body of scientific literature appears to lack detailed public reports on the precise solubility of this specific compound.
However, qualitative solubility information is available for a closely related isomer, 4-Methylisoquinolin-5-amine. This information is presented below, but it should be noted that solubility can vary significantly between isomers.
Table 1: Qualitative Solubility of 4-Methylisoquinolin-5-amine
| Solvent Class | Solvent Name | Solubility |
| Alcohols | Alcohol (General) | Soluble[1] |
| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble[1] |
Note: This data is for 4-Methylisoquinolin-5-amine and should be used only as a preliminary guide for solvent selection for this compound. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
Detailed experimental protocols specifically for determining the solubility of this compound have not been identified in the reviewed literature. However, a general and widely accepted methodology for determining the solubility of a solid compound in a solvent is the shake-flask method, followed by a suitable analytical technique for quantification.
A generalized workflow for such an experiment is provided below.
Generalized Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the solubility of a solid compound.
Signaling Pathways and Logical Relationships
The search did not yield specific information on signaling pathways directly modulated by this compound. However, related isoquinoline structures are known to interact with various biological targets. For instance, some isoquinoline derivatives act as inhibitors of enzymes or modulators of receptors in the central nervous system.
In the absence of specific data for the target compound, a logical diagram illustrating a general synthesis approach for a related compound, 4-aminoisoquinoline-8-methyl formate, is provided based on available patent information. This may offer insights into the chemical context of this compound.
Synthesis Pathway for a Related Amino-isoquinoline Derivative
Caption: Synthesis of 4-aminoisoquinoline-8-methyl formate.[2][3]
Summary and Recommendations
There is a notable lack of publicly available quantitative solubility data for this compound. The qualitative solubility of a related isomer, 4-Methylisoquinolin-5-amine, in alcohol and dichloromethane suggests that these may be suitable starting points for solubility experiments.
It is strongly recommended that researchers and drug development professionals experimentally determine the solubility of this compound in solvents relevant to their specific applications. The generalized shake-flask protocol outlined in this guide provides a standard methodology for such determinations. Further research into the biological activity and potential signaling pathways of this compound is also warranted to fully understand its therapeutic potential.
References
4-Methylisoquinolin-8-amine: A Survey of Its Chemical Landscape and Synthetic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current knowledge surrounding 4-Methylisoquinolin-8-amine, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of published data specifically on this molecule, this document summarizes its known properties and explores potential synthetic routes and reactions based on the established chemistry of analogous isoquinoline and quinoline structures.
Compound Profile
This compound is a substituted isoquinoline with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol [1]. Its structure consists of an isoquinoline core with a methyl group at the 4-position and a primary amine group at the 8-position.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CN=CC2=C1C=CC=C2N | [1] |
While commercially available for research purposes, detailed experimental data on the reactivity of this compound remains largely unpublished in peer-reviewed literature. The following sections will, therefore, focus on plausible synthetic pathways and reactions based on established chemical principles and related literature.
Postulated Synthesis of this compound
A potential synthetic route to this compound can be extrapolated from the methodologies reported for structurally similar compounds, such as 4-aminoisoquinoline-8-methyl formate[2][3]. A plausible multi-step synthesis is outlined below.
Caption: A proposed two-step synthesis of this compound from 8-bromoisoquinoline.
Experimental Considerations (Hypothetical):
-
Step 1: Methylation of 8-Bromoisoquinoline. The introduction of a methyl group at the 4-position of the isoquinoline ring could potentially be achieved through a directed C-H activation/methylation reaction or a multi-step sequence involving formation of an intermediate that can be methylated. The precise reagents and conditions would require experimental optimization.
-
Step 2: Amination of 8-Bromo-4-methylisoquinoline. The bromo-group at the 8-position can likely be converted to a primary amine via a palladium-catalyzed Buchwald-Hartwig amination reaction using an ammonia surrogate or through classical methods such as nucleophilic aromatic substitution with ammonia or a protected amine followed by deprotection.
Anticipated Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the primary amino group and the isoquinoline ring system.
Reactions of the 8-Amino Group
The primary amine at the 8-position is expected to undergo reactions typical of aromatic amines. These include, but are not limited to, acylation, alkylation, sulfonylation, and diazotization.
Caption: Potential reactions involving the 8-amino group of this compound.
These reactions would allow for the introduction of a wide variety of functional groups, making this compound a potentially valuable building block in the synthesis of more complex molecules. For instance, acylation with bioactive carboxylic acids could be a strategy for developing novel drug candidates.
Reactions involving the Isoquinoline Ring
The isoquinoline nucleus is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The directing effects of the existing methyl and amino groups would influence the position of substitution. Additionally, the nitrogen atom in the isoquinoline ring can be quaternized.
Potential Applications in Drug Discovery and Development
Substituted isoquinolines and quinolines are prevalent scaffolds in medicinal chemistry, exhibiting a broad range of biological activities. For example, 4-chloroisoquinolin-8-amine is noted as a key intermediate in the synthesis of kinase inhibitors for cancer treatment[4]. It is plausible that derivatives of this compound could also exhibit interesting pharmacological properties. The amino group provides a convenient handle for derivatization to explore structure-activity relationships.
Conclusion and Future Directions
This compound is a chemical entity with clear potential for use in synthetic and medicinal chemistry. However, the lack of published experimental data highlights a significant knowledge gap. Future research should focus on:
-
The development and optimization of a reliable synthetic route to this compound.
-
A systematic investigation of its reactivity, particularly at the 8-amino position.
-
The synthesis and biological evaluation of a library of derivatives to explore its potential as a pharmacophore.
This guide, based on the limited available information and chemical principles, is intended to serve as a foundational resource to stimulate further research into this promising molecule.
References
- 1. Buy this compound [smolecule.com]
- 2. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 3. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 4. 4-Chloroisoquinolin-8-amine [myskinrecipes.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Methylisoquinolin-8-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Methylisoquinolin-8-amine is a valuable heterocyclic amine that serves as a key intermediate in the synthesis of various biologically active compounds. Its substituted isoquinoline scaffold is a common motif in medicinal chemistry, appearing in molecules with a wide range of therapeutic applications. This document provides a detailed protocol for the synthesis of this compound, beginning with the commercially available 4-methylisoquinoline. The synthesis involves a two-step process: nitration of the isoquinoline ring followed by the reduction of the nitro group to the desired amine.
Overall Reaction Scheme:
Experimental Protocols
Part 1: Synthesis of 4-Methyl-8-nitroisoquinoline
This procedure details the nitration of 4-methylisoquinoline to introduce a nitro group at the 8-position. The reaction is performed under acidic conditions using a mixture of nitric and sulfuric acid.
Materials:
-
4-Methylisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylisoquinoline in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mol) | Product Yield (g) | Product Yield (%) |
| 4-Methylisoquinoline | C₁₀H₉N | 143.19 | 5.0 | 0.035 | - | - |
| 4-Methyl-8-nitroisoquinoline | C₁₀H₈N₂O₂ | 188.18 | - | - | 5.5 | 84 |
Part 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 4-methyl-8-nitroisoquinoline to an amine using tin(II) chloride as the reducing agent.
Materials:
-
4-Methyl-8-nitroisoquinoline
-
Ethanol (EtOH)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-methyl-8-nitroisoquinoline in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford this compound.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mol) | Product Yield (g) | Product Yield (%) |
| 4-Methyl-8-nitroisoquinoline | C₁₀H₈N₂O₂ | 188.18 | 5.0 | 0.027 | - | - |
| This compound | C₁₀H₁₀N₂ | 158.20 | - | - | 3.6 | 85 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: 4-Methylisoquinolin-8-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoquinolin-8-amine is a heterocyclic amine that belongs to the isoquinoline class of compounds. The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] While direct studies on this compound are not extensively documented in publicly available literature, its structural similarity to other biologically potent isoquinoline and quinoline derivatives suggests its significant potential as a key intermediate and pharmacophore in drug discovery and development.
These application notes provide a comprehensive overview of the potential uses of this compound in medicinal chemistry, drawing upon the established biological activities of closely related analogs. The provided protocols are model procedures derived from the synthesis and evaluation of similar compounds and are intended to serve as a foundational guide for researchers.
Potential Therapeutic Applications
Based on the pharmacological profiles of structurally related compounds, this compound is a promising scaffold for the development of novel therapeutics in the following areas:
-
Oncology: The 4-aminoquinoline and 4-aminoisoquinoline cores are integral to the design of various anticancer agents.[2] Derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines.[2][3] The substitution pattern of this compound makes it an attractive starting point for the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[4][5]
-
Neurodegenerative Diseases: Certain isoquinoline derivatives have shown potential in the prevention or treatment of conditions like senile dementia and schizophrenia.[6][7] Furthermore, related tetrahydroisoquinolines have demonstrated neuroprotective properties.[8][9][10]
-
Infectious Diseases: The quinoline and isoquinoline nuclei are present in many antimicrobial and antifungal agents.[11][12][13]
Data Presentation
Table 1: Comparative Cytotoxicity of Selected 4-Aminoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | < 1 | [2] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 | 1.5 | [2] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF7 | 2.5 | [2] |
| Chloroquine | MDA-MB-468 | 20 | [2] |
| Chloroquine | MCF7 | 25 | [2] |
| Amodiaquine | MDA-MB-468 | 10 | [2] |
Note: This table presents data for analogous 4-aminoquinoline compounds to provide a context for the potential activity of this compound derivatives.
Experimental Protocols
Protocol 1: Conceptual Synthesis of this compound
This protocol is a hypothetical pathway based on established synthetic methodologies for related isoquinoline derivatives.
Objective: To synthesize this compound.
Materials:
-
8-Bromo-4-methylisoquinoline
-
Tert-butyl carbamate
-
Palladium acetate (Pd(OAc)2)
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Boc-Protection:
-
In a round-bottom flask, dissolve 8-bromo-4-methylisoquinoline (1 equivalent) in toluene.
-
Add tert-butyl carbamate (1.2 equivalents), palladium acetate (0.1 equivalents), and cesium carbonate (2 equivalents).
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter through celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain N-(4-methylisoquinolin-8-yl)-tert-butyl carbamate.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in a mixture of methanol and concentrated hydrochloric acid (1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO3 solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of synthesized this compound derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the growth medium.
-
After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothetical mechanism of action for a this compound derivative as a kinase inhibitor.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 7. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Methylisoquinolin-8-amine in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Methylisoquinolin-8-amine as a key building block in the synthesis of complex organic molecules, particularly those with potential applications in medicinal chemistry as kinase inhibitors. The following sections detail standard experimental setups for common cross-coupling reactions and a plausible signaling pathway that could be targeted by derivatives of this compound.
Introduction
This compound is a valuable heterocyclic amine that serves as a versatile starting material in organic synthesis. Its isoquinoline core is a common motif in many biologically active compounds and approved drugs. The presence of a primary amino group at the 8-position and a methyl group at the 4-position allows for a variety of chemical transformations to generate diverse molecular scaffolds. This document outlines protocols for two widely used palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. Additionally, a representative signaling pathway is presented to illustrate the potential therapeutic relevance of molecules derived from this compound in the context of kinase inhibition.
Key Reactions and Experimental Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals. The following protocol describes a typical setup for the reaction of this compound with an aryl halide.
Experimental Protocol: Palladium-Catalyzed Amination of this compound with 4-Bromotoluene
-
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen gas (N₂)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv).
-
Seal the tube with a rubber septum and evacuate and backfill with nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-methylisoquinolin-8-amine.
-
Table 1: Representative Data for Buchwald-Hartwig Amination of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(p-tolyl)-4-methylisoquinolin-8-amine | 85 |
| 2 | 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)-4-methylisoquinolin-8-amine | 82 |
| 3 | 1-Bromo-3-(trifluoromethyl)benzene | N-(3-(trifluoromethyl)phenyl)-4-methylisoquinolin-8-amine | 78 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and substrate reactivity.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon (C-C) bonds between an organoboron compound and an organic halide or triflate.[3][4] To utilize this compound in a Suzuki coupling, it must first be converted to a halide (e.g., via a Sandmeyer reaction on the corresponding diazonium salt) or a triflate. The following protocol assumes the availability of 8-bromo-4-methylisoquinoline.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromo-4-methylisoquinoline with Phenylboronic Acid
-
Materials:
-
8-Bromo-4-methylisoquinoline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 8-bromo-4-methylisoquinoline (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of toluene (8 mL) and ethanol (2 mL).
-
Add 2M aqueous sodium carbonate solution (2 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 6-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 4-methyl-8-phenylisoquinoline.
-
Table 2: Representative Data for Suzuki-Miyaura Coupling of 8-Bromo-4-methylisoquinoline with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methyl-8-phenylisoquinoline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-4-methylisoquinoline | 88 |
| 3 | Thiophene-2-boronic acid | 4-Methyl-8-(thiophen-2-yl)isoquinoline | 85 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and substrate reactivity.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Application in Drug Discovery: Kinase Inhibitors
Derivatives of isoquinolines and quinazolines are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Molecules synthesized from this compound can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their function and downstream signaling.
Hypothesized Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway
Many kinase inhibitors target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). The following diagram illustrates a simplified, generic RTK signaling pathway and the point of inhibition by a hypothetical inhibitor derived from this compound.
Signaling Pathway Diagram: RTK Inhibition
Caption: Inhibition of a generic RTK signaling pathway.
This pathway illustrates that upon ligand binding, the RTK dimerizes and autophosphorylates, initiating a downstream signaling cascade that leads to cellular responses like proliferation and survival. A kinase inhibitor derived from this compound would competitively bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and thereby blocking the entire downstream pathway.
Conclusion
This compound is a promising scaffold for the synthesis of diverse and complex molecules. The protocols provided for Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer robust methods for its functionalization. The potential of its derivatives to act as kinase inhibitors highlights its importance for researchers in drug discovery and medicinal chemistry. The provided workflows and the illustrative signaling pathway serve as a foundational guide for the experimental design and conceptualization of new therapeutic agents based on the this compound core structure.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 4-Methylisoquinolin-8-amine for biological screening
Application Notes & Protocols
Topic: Derivatization of 4-Methylisoquinolin-8-amine for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of aminoisoquinolines, in particular, have demonstrated a wide range of therapeutic potential, including anticancer and antimicrobial activities.[1][4] The 8-aminoisoquinoline moiety serves as a versatile synthetic handle for creating diverse chemical libraries.[5] This document outlines a comprehensive strategy for the derivatization of this compound to generate a focused library of amide compounds and provides a detailed protocol for screening these derivatives against a representative protein kinase target, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in oncology.[6]
The primary amino group at the C8 position is an ideal point for modification via acylation, allowing for the systematic exploration of the surrounding chemical space to identify structure-activity relationships (SAR).[5][7] The protocols described herein provide a robust framework for library synthesis, purification, and subsequent biological evaluation using a high-throughput in vitro kinase assay.
Experimental Workflow Overview
The overall process involves a two-stage approach: chemical synthesis followed by biological screening. Initially, a library of novel amide derivatives is synthesized from the parent this compound. Each compound is then purified and characterized. Subsequently, the library is screened for inhibitory activity against a target protein kinase. The most potent compounds, or "hits," can then be selected for further optimization and validation studies.
Synthetic Protocol: Parallel Amide Library Synthesis
This protocol describes the synthesis of a 12-compound amide library from this compound using a panel of diverse acyl chlorides in a parallel format.
3.1 Materials and Reagents
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Panel of 12 unique acyl chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, cyclopropanecarbonyl chloride, etc.) dissolved in anhydrous DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block or individual reaction vials
3.2 Procedure
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).
-
Dispense 500 µL (0.1 mmol) of the this compound stock solution into each of the 12 reaction vials.
-
Add triethylamine (2.2 eq., 0.22 mmol, ~31 µL) to each vial. TEA acts as a base to neutralize the HCl byproduct.[5]
-
To each respective vial, add the corresponding acyl chloride solution (1.1 eq., 0.11 mmol) dropwise while stirring at room temperature.
-
Seal the vials and allow the reactions to stir at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench each reaction by adding 1 mL of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (2 x 2 mL).
-
Combine the organic layers for each reaction, wash with 2 mL of brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude amide products.
-
Purify each derivative using an appropriate method, such as flash column chromatography or preparative HPLC, to achieve >95% purity for biological screening.
-
Confirm the identity and purity of the final compounds using LC-MS and ¹H NMR spectroscopy.
Biological Screening Protocol: In Vitro EGFR Kinase Assay
This protocol outlines a method for evaluating the inhibitory activity of the synthesized library against human EGFR kinase using a luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay).
4.1 Materials and Reagents
-
Synthesized compound library, dissolved in 100% DMSO to create 10 mM stock solutions.
-
Recombinant human EGFR kinase.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Staurosporine (positive control inhibitor).
-
Low-volume, white, 384-well assay plates.
4.2 Procedure
-
Compound Plating: Create a serial dilution plate of the compound library in DMSO. From this, transfer compounds to the final assay plate to achieve final concentrations ranging from 10 µM to 0.1 nM. Include wells for "no inhibitor" (DMSO only) and positive control (Staurosporine) controls.
-
Kinase Reaction:
-
Add 2 µL of kinase/substrate mix to each well.
-
Add 1 µL of the appropriate compound dilution (or control).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration at Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
-
Representative Data
The following table presents hypothetical but plausible screening data for a selection of derivatives against EGFR. Such data is crucial for establishing an initial Structure-Activity Relationship (SAR).
| Compound ID | R-Group (Acyl Moiety) | Structure | EGFR IC50 (nM) |
| Parent | H | ![]() | >10,000 |
| DERIV-01 | Benzoyl | ![]() | 850 |
| DERIV-02 | 4-Chlorobenzoyl | ![]() | 125 |
| DERIV-03 | 3,4-Dichlorobenzoyl | ![]() | 45 |
| DERIV-04 | Cyclopropylcarbonyl | ![]() | 2,300 |
| DERIV-05 | Furan-2-carbonyl | ![]() | 480 |
Note: Structures are illustrative placeholders.
Biological Context: EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[6] Inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and downstream signaling.
Conclusion
This application note provides a validated workflow for the derivatization of this compound and the subsequent biological evaluation of the resulting library. By creating a focused set of amide derivatives and screening them in a quantitative in vitro kinase assay, researchers can efficiently identify novel inhibitors and establish foundational SAR for further lead optimization efforts in drug discovery programs.
References
- 1. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 2. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid [mdpi.com]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols: 4-Methylisoquinolin-8-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylisoquinolin-8-amine is a valuable heterocyclic building block for the synthesis of novel kinase inhibitors. Its substituted isoquinoline core is a recognized scaffold in medicinal chemistry, known to interact with the ATP-binding site of various kinases. The presence of a primary amino group at the C8 position offers a versatile handle for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The methyl group at the C4 position can provide advantageous steric and electronic properties, potentially influencing inhibitor-kinase interactions and improving pharmacokinetic profiles. This document provides detailed protocols and application notes for the utilization of this compound in the design and synthesis of potential kinase inhibitors.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
The isoquinoline scaffold is a privileged structure in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic core. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the adenine moiety of ATP and anchoring the inhibitor in the kinase's active site. Substituents on the isoquinoline ring system allow for the fine-tuning of biological activity and physicochemical properties.
This compound, in particular, presents several strategic advantages for kinase inhibitor synthesis:
-
Versatile Amino Group: The 8-amino group serves as a key point for diversification. It can be readily acylated, sulfonylated, or used in coupling reactions to introduce a variety of functionalities that can interact with different regions of the kinase active site.
-
Strategic Methyl Group: The 4-methyl substituent can provide beneficial steric hindrance, potentially enhancing selectivity for the target kinase. It can also influence the overall lipophilicity and metabolic stability of the molecule.
-
Rigid Scaffold: The bicyclic isoquinoline core provides a rigid framework, which can reduce the entropic penalty upon binding to the target, leading to higher affinity.
This document outlines a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound, targeting the Receptor Tyrosine Kinase (RTK) signaling pathway, which is frequently dysregulated in cancer.
Signaling Pathway and Experimental Workflow
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Proposed mechanism of action for a this compound-based kinase inhibitor targeting the RAF kinase within the RTK signaling pathway.
Synthetic and Screening Workflow
Caption: General workflow for the synthesis and screening of a library of kinase inhibitors derived from this compound.
Experimental Protocols
General Synthesis of N-(4-methylisoquinolin-8-yl)amides
This protocol describes a general method for the synthesis of a library of kinase inhibitors through the amide coupling of this compound with a variety of carboxylic acids.
Materials:
-
This compound
-
Substituted carboxylic acid (R-COOH)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add PyBOP (1.2 mmol) and DIPEA (2.4 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(4-methylisoquinolin-8-yl)amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table presents hypothetical, yet representative, biological data for a series of N-(4-methylisoquinolin-8-yl)amide derivatives targeting BRAF, a serine/threonine kinase in the MAPK/ERK pathway. This data is for illustrative purposes to guide SAR studies.
| Compound ID | R-Group (from R-COOH) | BRAF V600E IC₅₀ (nM) | A375 Cell Proliferation IC₅₀ (nM) |
| MI-001 | 3-chlorophenyl | 150 | 750 |
| MI-002 | 3-methoxyphenyl | 85 | 420 |
| MI-003 | 3-(trifluoromethyl)phenyl | 25 | 130 |
| MI-004 | pyridine-3-yl | 60 | 310 |
| MI-005 | 1-methyl-1H-pyrazol-4-yl | 45 | 220 |
| Vemurafenib | (Reference Compound) | 31 | 100 |
Data is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data presented above, the following preliminary SAR can be inferred:
-
Aromatic Substituents: Electron-withdrawing groups at the meta-position of the phenyl ring (e.g., trifluoromethyl in MI-003 ) appear to enhance potency against both the isolated enzyme and in a cellular context.
-
Heteroaromatic Rings: Replacement of the phenyl ring with heteroaromatic systems like pyridine (MI-004 ) and pyrazole (MI-005 ) is well-tolerated and can lead to potent inhibitors. The nitrogen atoms in these rings may form additional hydrogen bonds within the kinase active site.
-
Lipophilicity and Solubility: The choice of the R-group will significantly impact the physicochemical properties of the final compound. It is crucial to balance potency with properties such as solubility and permeability to achieve good oral bioavailability.
Conclusion
This compound is a promising starting material for the development of novel kinase inhibitors. The synthetic accessibility and the versatile functional handle provided by the 8-amino group allow for the rapid generation of diverse chemical libraries. The protocols and data presented herein provide a framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of the substituents on the isoquinoline core and the appended side chains can lead to the identification of potent and selective kinase inhibitors with therapeutic potential.
Application of 4-Methylisoquinolin-8-amine in Materials Science: A Review of Available Data
Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the application of 4-Methylisoquinolin-8-amine in the field of materials science. The primary focus of existing research on isoquinoline-amine derivatives lies within the realms of medicinal and pharmaceutical chemistry, particularly in the synthesis of compounds with potential antitumor and antiviral activities.
While direct applications in materials science for this compound are not documented, the broader class of aminoisoquinolines and related quinoline derivatives has shown promise in several areas of materials science. This report will briefly touch upon these related applications to provide context, while acknowledging the lack of specific data for the requested compound.
Potential Areas of Application for Related Isoquinoline Derivatives
Research into related compounds, such as 8-hydroxyquinolines and other functionalized aminoisoquinolines, suggests potential, yet unproven, applicability for this compound in the following areas:
-
Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline derivatives are well-known for their use as electron-transporting and emissive materials in OLEDs. The nitrogen atom in the isoquinoline ring and the potential for metal chelation are key to their electronic properties.
-
Covalent Organic Frameworks (COFs): Amine-functionalized organic molecules are used as building blocks for COFs. These porous crystalline polymers have applications in gas storage, separation, and catalysis. The amine group of this compound could potentially serve as a reactive site for the formation of COF linkages.
-
Sensors: The isoquinoline scaffold can exhibit fluorescence, which can be modulated by the presence of specific analytes. This property makes related compounds candidates for the development of chemical sensors.
It is crucial to reiterate that the above points are based on the functionalities of related molecules and do not represent documented applications of this compound.
Experimental Protocols and Data
Due to the lack of specific research on the application of this compound in materials science, no established experimental protocols or quantitative data for this purpose can be provided.
Logical Workflow for Exploring Potential Applications
For researchers interested in investigating the potential of this compound in materials science, a logical experimental workflow would involve the synthesis of the compound followed by characterization of its material properties.
Caption: A logical workflow for the investigation of this compound in materials science.
Application Notes & Protocols for the Quantification of 4-Methylisoquinolin-8-amine
Introduction
4-Methylisoquinolin-8-amine is a substituted isoquinoline derivative. Isoquinoline and its analogues are core structures in many biologically active compounds and pharmaceutical agents. Accurate and precise quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control of drug products. While specific, validated analytical methods for the quantification of this compound are not extensively documented in publicly available literature, robust methods can be developed based on established principles for analyzing structurally similar molecules, such as other isoquinoline derivatives and biogenic amines.[1][2][3][4]
This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method, in particular, offers high sensitivity and selectivity, making it suitable for complex biological matrices.[5][6][7]
Summary of Proposed Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and higher concentrations, and LC-MS/MS for trace-level quantification in complex matrices. The selection of the method would depend on the specific application, required sensitivity, and the nature of the sample matrix.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are based on typical performance for similar small molecule assays and should be confirmed during method validation.[1][5][8]
| Parameter | HPLC-UV Method (Proposed) | LC-MS/MS Method (Proposed) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.1 - 1.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Matrix Effect | Not Assessed | To be determined during validation |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances or simple formulations where high sensitivity is not required.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Analytical balance
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase: Prepare a 10 mM ammonium acetate solution in water, adjust the pH to 4.5 with formic acid (Mobile Phase A). Use acetonitrile as Mobile Phase B.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
5. Sample Preparation
-
For bulk drug substance, dissolve a known amount in methanol and dilute with the mobile phase to fall within the calibration curve range.
-
For simple formulations, a suitable extraction or dissolution step followed by dilution may be necessary.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices such as plasma, serum, or tissue homogenates.[5][8]
1. Materials and Reagents
-
This compound reference standard
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Microcentrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Mobile Phase: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Working Standard and QC Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (prepared in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase Gradient: A gradient elution may be necessary to achieve good separation from matrix components. An example gradient is:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For this compound (MW: 158.2), a hypothetical precursor ion would be m/z 159.2 [M+H]⁺. Product ions would need to be determined experimentally.
-
6. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted linear regression model.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. mdpi.com [mdpi.com]
- 5. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. mdpi.com [mdpi.com]
Safe handling and storage procedures for 4-Methylisoquinolin-8-amine
Hazard Identification and Classification
Based on analogous compounds, 4-Methylisoquinolin-8-amine is anticipated to be harmful if swallowed, toxic in contact with skin, cause skin irritation, and serious eye irritation. It may also be harmful to aquatic life with long-lasting effects.[1]
Table 1: GHS Hazard Classification (Based on Structurally Similar Compounds)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to minimize exposure.
Table 2: Personal Protective Equipment (PPE) Protocol
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are recommended. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is required. | |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Handling and Storage Protocols
3.1. General Handling Procedures
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
3.2. Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The compound is noted to be air-sensitive, so storage under an inert atmosphere is recommended.[2][3]
Table 3: Storage and Incompatibility
| Parameter | Recommendation |
| Storage Temperature | Below 30°C (86°F) to maintain stability.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] |
| Incompatible Materials | Strong oxidizing agents and acids.[2][3] |
| Container | Use containers made of high-density polyethylene (HDPE) or glass.[4] |
3.3. Spill Management
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 2.
-
Avoid dust formation.[2]
-
Sweep up the spilled solid and shovel it into a suitable container for disposal.[2]
-
Avoid release into the environment.[2]
3.4. First Aid Measures
Table 4: First Aid Protocols
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
Experimental Protocols & Workflows
Safe Handling Workflow The following diagram illustrates a safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
Chemical Storage Decision Tree This diagram provides a decision-making process for the proper storage of this compound.
Caption: Chemical Storage Decision Tree.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylisoquinolin-8-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylisoquinolin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and effective starting material is 8-bromoisoquinoline. This allows for the sequential introduction of the required functional groups at the 4 and 8 positions.
Q2: What are the key challenges in the synthesis of substituted isoquinolines like this compound?
A2: Key challenges often include achieving high regioselectivity during substitution reactions, managing reaction conditions to avoid the formation of byproducts, and ensuring efficient purification of intermediates and the final product. For instance, older methods involving nitration often suffer from poor selectivity, leading to mixtures of isomers that are difficult to separate.[1]
Q3: Is it possible to introduce the methyl group at the 4-position and the amino group at the 8-position in a single step?
A3: A one-step synthesis is highly unlikely due to the different reactivity of the positions on the isoquinoline ring. A multi-step synthetic approach is necessary to achieve the desired substitution pattern with good yield and purity.
Q4: What is a recommended high-yield synthetic strategy for a similarly substituted isoquinoline?
A4: A patented high-yield (71% overall) synthesis for 4-aminoisoquinoline-8-methyl formate from 8-bromoisoquinoline provides a strong strategic framework.[1] This involves a four-step process of carbonylation, bromination, protected amination, and deprotection. A similar strategy can be adapted for the synthesis of this compound.
Proposed Synthetic Pathway for this compound
Based on established high-yield methodologies for similar compounds, a plausible and optimized synthetic pathway for this compound starting from 8-bromoisoquinoline is proposed. This pathway involves four main steps:
-
Carbonylation: Conversion of 8-bromoisoquinoline to methyl isoquinoline-8-carboxylate.
-
Bromination: Introduction of a bromine atom at the 4-position to yield methyl 4-bromoisoquinoline-8-carboxylate.
-
Methylation: Substitution of the bromine at the 4-position with a methyl group via a palladium-catalyzed cross-coupling reaction.
-
Hofmann Rearrangement: Conversion of the ester at the 8-position to an amino group.
Below is a workflow diagram illustrating this proposed synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound.
| Step | Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Carbonylation | Low or no conversion of 8-bromoisoquinoline. | - Inactive palladium catalyst.- Insufficient CO pressure.- Presence of moisture or oxygen. | - Use a fresh, active palladium catalyst.- Ensure the reaction vessel is properly sealed and pressurized with CO.[2]- Use anhydrous solvent and degas the reaction mixture. |
| Incomplete reaction. | - Increase reaction time or temperature within optimal limits.[2] | ||
| 2. Bromination | Formation of multiple brominated products. | - Reaction temperature is too high.- Incorrect stoichiometry of NBS. | - Maintain the recommended reaction temperature to improve regioselectivity.- Use the correct molar ratio of N-bromosuccinimide (NBS) to the substrate.[1] |
| Low yield of the desired 4-bromo isomer. | - Suboptimal reaction conditions. | - Ensure the reaction is carried out in an appropriate solvent, such as acetic acid, and for the recommended duration.[2] | |
| 3. Methylation | Low yield of the methylated product. | - Inactive palladium catalyst or ligand.- Poor quality of the methylating agent.- Suboptimal reaction temperature. | - Use a fresh catalyst and ligand.- Use a high-purity methylating agent (e.g., trimethylboroxine or methylboronic acid).- Optimize the reaction temperature; too low may result in a sluggish reaction, while too high can lead to decomposition. |
| Formation of homocoupling byproducts. | - Inefficient cross-coupling. | - Adjust the catalyst-to-ligand ratio.- Ensure thorough degassing of the reaction mixture. | |
| 4. Hofmann Rearrangement | Incomplete conversion of the ester to the amide and then to the amine. | - Insufficient amount of reagent (e.g., bromine, sodium hydroxide).- Reaction temperature is too low. | - Use the correct stoichiometry of reagents.- Carefully control the reaction temperature at each stage of the rearrangement. |
| Low yield of the final amine product. | - Degradation of the product under harsh basic conditions. | - Monitor the reaction progress closely and work up the reaction as soon as it is complete.- Use a milder method if possible for the ester-to-amine conversion. | |
| General | Difficulty in purifying intermediates or final product. | - Presence of closely related impurities or unreacted starting materials. | - Optimize chromatographic conditions (e.g., solvent system, stationary phase).- Consider recrystallization with different solvent systems. |
Experimental Protocols
Step 1: Synthesis of Methyl isoquinoline-8-carboxylate (Carbonylation)
-
Materials: 8-bromoisoquinoline, Methanol (anhydrous), Palladium catalyst (e.g., Pd(OAc)₂), Carbon monoxide (gas).
-
Procedure:
-
In a pressure reactor, dissolve 8-bromoisoquinoline in anhydrous methanol.
-
Add the palladium catalyst.
-
Seal the reactor and purge with carbon monoxide gas three times.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 60 psi).[2]
-
Heat the reaction mixture to the specified temperature (e.g., 60°C) and stir for the recommended time (e.g., 8 hours).[2]
-
After cooling, carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of Methyl 4-bromoisoquinoline-8-carboxylate (Bromination)
-
Materials: Methyl isoquinoline-8-carboxylate, N-bromosuccinimide (NBS), Acetic acid.
-
Procedure:
-
Dissolve methyl isoquinoline-8-carboxylate in acetic acid.
-
Add N-bromosuccinimide in portions to the solution.
-
Heat the reaction mixture to reflux (e.g., 110°C) and maintain for the specified time (e.g., 16 hours).[2]
-
Cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., aqueous ammonia).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Step 3: Synthesis of Methyl 4-methylisoquinoline-8-carboxylate (Methylation)
-
Materials: Methyl 4-bromoisoquinoline-8-carboxylate, Methylating agent (e.g., Methylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/water mixture).
-
Procedure:
-
To a degassed mixture of a suitable solvent, add methyl 4-bromoisoquinoline-8-carboxylate, the methylating agent, the palladium catalyst, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to the desired temperature (e.g., 90°C) for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 4: Synthesis of this compound (Hofmann Rearrangement)
-
Materials: Methyl 4-methylisoquinoline-8-carboxylate, Sodium hydroxide, Bromine, Water.
-
Procedure:
-
First, convert the ester to the corresponding amide by reacting with concentrated ammonia.
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite.
-
Add the 4-methylisoquinoline-8-carboxamide to the freshly prepared cold sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to the required temperature for the rearrangement to occur.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Dry the organic extract, concentrate, and purify the final product by column chromatography or recrystallization.
-
Troubleshooting Logic Diagram
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: 4-Methylisoquinolin-8-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methylisoquinolin-8-amine.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide provides a systematic approach to identify and resolve common issues.
Problem: Low yield after purification
| Potential Cause | Suggested Solution |
| Incomplete Extraction | The pH of the aqueous layer during liquid-liquid extraction may not be optimal for driving the amine into the organic phase. Ensure the aqueous layer is sufficiently basic (pH > 9) by adding a suitable base like aqueous ammonia or sodium hydroxide before extraction with an organic solvent like ethyl acetate or dichloromethane.[1][2] |
| Compound Adsorption | This compound, being a basic amine, can strongly adsorb to acidic silica gel during column chromatography, leading to poor recovery.[3] Consider using a mobile phase modifier such as triethylamine (0.1-1%) or ammonia in methanol to neutralize the acidic silanol groups.[3] Alternatively, use a different stationary phase like basic alumina.[3] |
| Degradation | Amines can be susceptible to degradation, especially if exposed to harsh conditions for extended periods.[4] Minimize exposure to strong acids or bases and elevated temperatures. Ensure solvents are free of peroxides. |
| Suboptimal Recrystallization | The chosen solvent system may not be ideal, leading to significant loss of the compound in the mother liquor. Screen a variety of solvents or solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5] |
Problem: Persistent Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Co-eluting Impurities in Chromatography | The polarity of the impurity may be very similar to the product. Optimize the chromatographic conditions by trying different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) or switching to a different stationary phase (e.g., reversed-phase C18).[6] |
| Ineffective Recrystallization | The impurity may have similar solubility properties to the desired compound. Try a different recrystallization solvent or a multi-solvent system. Sometimes, a second, different recrystallization is necessary. |
| Formation of Salts | The amine may form salts with acidic impurities or solvents, altering its chromatographic behavior. Adding a small amount of a volatile base like triethylamine to the mobile phase can help to run the amine as a free base.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound?
A good starting point for normal-phase column chromatography on silica gel would be a gradient elution with a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[7] Due to the basic nature of the amine, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in the methanol portion, to the eluent.[3] This will prevent peak tailing and improve recovery.
Q2: How can I effectively remove the Boc-protecting group from a precursor to get to this compound and then purify it?
The t-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions. A common method is to treat the protected compound with a solution of hydrochloric acid in an alcohol like methanol or with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2]
After the deprotection is complete, the reaction mixture is typically evaporated. The resulting salt is then neutralized to obtain the free amine. This is often achieved by dissolving the residue in water and a suitable organic solvent (like ethyl acetate) and then basifying the aqueous layer with a base such as ammonia or sodium carbonate to a pH of about 9.[1][2] The free amine will then be extracted into the organic layer. The organic layers can be combined, dried, and concentrated to give the crude this compound, which can then be further purified by column chromatography or recrystallization.
Q3: What are some suitable solvents for the recrystallization of this compound?
-
Alcohols: Ethanol or isopropanol.
-
Esters: Ethyl acetate.
-
Aromatic hydrocarbons: Toluene.
-
Mixtures: Hexane/ethyl acetate or toluene/hexane.
The ideal solvent will dissolve the compound when hot but lead to the formation of well-defined crystals upon cooling with minimal loss to the mother liquor.[5]
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
This protocol is based on methods described for analogous aminoisoquinolines.[1][2]
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (200 mL for 20g of crude product).
-
Transfer the solution to a separatory funnel.
-
Add 100 mL of water and adjust the pH of the aqueous layer to ~9 by adding aqueous ammonia.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer again with the same organic solvent (2 x 100 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for the purification of basic amines.[3][7]
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., hexane or dichloromethane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 0% to 50% ethyl acetate in hexane. Crucially, add 0.1-1% triethylamine to the mobile phase throughout the elution.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 4-Methylisoquinolin-8-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 4-Methylisoquinolin-8-amine. The information is based on established chemical principles for isoquinoline synthesis, as direct literature detailing the impurity profile of this specific compound is limited.
Hypothetical Synthetic Pathway
A plausible synthetic route to this compound is a multi-step process that may involve the formation of the isoquinoline core followed by functional group manipulations. A representative, though not exclusive, pathway is outlined below to frame the discussion of potential side products.
-
Step 1: Bischler-Napieralski Cyclization to form a dihydroisoquinoline intermediate.
-
Step 2: Aromatization of the dihydroisoquinoline to the fully aromatic isoquinoline.
-
Step 3: Nitration to introduce a nitro group at the 8-position.
-
Step 4: Methylation at the 4-position.
-
Step 5: Reduction of the nitro group to the desired 8-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My Bischler-Napieralski reaction (Step 1) is giving a low yield of the desired dihydroisoquinoline and a significant, non-polar byproduct. What could this be?
A1: A common side reaction in the Bischler-Napieralski cyclization is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This occurs when the nitrilium salt intermediate, formed during the reaction, undergoes elimination instead of cyclization.
-
Identification: The styrene byproduct will be significantly less polar than the desired dihydroisoquinoline and can be identified by 1H NMR, looking for characteristic vinyl proton signals.
-
Mitigation:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.
-
Milder Reagents: Employing milder cyclodehydrating agents, such as oxalyl chloride, can favor the desired cyclization pathway.
-
Q2: During the aromatization of the dihydroisoquinoline (Step 2), I am observing incomplete conversion and the presence of starting material in my final product. How can I drive the reaction to completion?
A2: Aromatization of dihydroisoquinolines is typically achieved through oxidation. Incomplete conversion is a common issue.
-
Identification: The presence of the dihydroisoquinoline starting material can be confirmed by LC-MS or 1H NMR, where aliphatic protons from the dihydro portion of the molecule will be present.
-
Mitigation:
-
Oxidizing Agent: Ensure the use of a suitable oxidizing agent, such as palladium on carbon (Pd/C) with a hydrogen acceptor, or manganese dioxide (MnO2).
-
Reaction Time and Temperature: The reaction may require extended reaction times or elevated temperatures to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Q3: The nitration of the isoquinoline core (Step 3) is resulting in a mixture of regioisomers. How can I improve the selectivity for the 8-position?
A3: Electrophilic substitution on the isoquinoline ring can occur at multiple positions. The directing effects of existing substituents and the reaction conditions play a crucial role in determining the regioselectivity.
-
Identification: A mixture of nitroisoquinoline isomers can be identified by chromatography (TLC, HPLC) and spectroscopy (NMR).
-
Mitigation:
-
Temperature Control: Lowering the reaction temperature can often enhance the selectivity of nitration.
-
Nitrating Agent: The choice of nitrating agent (e.g., HNO3/H2SO4 vs. NO2BF4) can influence the isomeric ratio. A systematic screen of conditions may be necessary.
-
Q4: I am having difficulty with the methylation at the 4-position (Step 4). What are the potential challenges?
A4: The introduction of a methyl group onto the isoquinoline ring can be challenging.
-
Identification: Failure to methylate will result in the recovery of the starting material. The successful product can be identified by the appearance of a new methyl signal in the 1H NMR spectrum.
-
Mitigation:
-
Activation: The 4-position may not be sufficiently nucleophilic for direct methylation. It may be necessary to first introduce a directing group or to perform a metal-halogen exchange followed by quenching with a methyl electrophile.
-
Alternative Routes: Consider a synthetic strategy where the methyl group is incorporated into one of the precursors before the isoquinoline ring is formed.
-
Q5: The reduction of the nitro group to an amine (Step 5) is leading to the reduction of the isoquinoline ring as well. How can I selectively reduce the nitro group?
A5: The isoquinoline ring is susceptible to reduction, especially under harsh catalytic hydrogenation conditions.
-
Identification: Over-reduction will lead to the formation of tetrahydroisoquinoline derivatives, which can be identified by the loss of aromatic signals and the appearance of aliphatic signals in the 1H NMR spectrum.
-
Mitigation:
-
Chemoselective Reagents: Use reducing agents known for their chemoselectivity for nitro groups in the presence of reducible heterocycles. Good options include:
-
Tin(II) chloride (SnCl2) in ethanol or ethyl acetate.
-
Iron powder (Fe) in acetic acid or with ammonium chloride.
-
Sodium dithionite (Na2S2O4).
-
-
Controlled Hydrogenation: If using catalytic hydrogenation (e.g., H2, Pd/C), carefully control the reaction conditions (pressure, temperature, and reaction time) to favor the reduction of the nitro group over the ring.
-
Frequently Asked Questions (FAQs)
Q: What is the most critical step in the synthesis of this compound in terms of potential side products?
A: The Bischler-Napieralski cyclization is often a critical step where the formation of the retro-Ritter byproduct can significantly lower the yield. Careful optimization of this step is crucial for an efficient synthesis.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Many of the reagents used in isoquinoline synthesis are hazardous. For example, phosphoryl chloride (POCl3) is highly corrosive and reacts violently with water. Nitrating agents are strong oxidizers and require careful handling. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q: How can I purify the final this compound product?
A: The final product is an amine, which is basic. This property can be exploited for purification. An acid-base extraction can be used to separate the basic product from non-basic impurities. Final purification is typically achieved by column chromatography on silica gel or by recrystallization.
Q: Can I use a palladium-catalyzed cross-coupling reaction to introduce the amino group?
A: Yes, a palladium-catalyzed Buchwald-Hartwig amination could be a viable alternative for the introduction of the amino group, for instance, from an 8-bromoisoquinoline precursor. However, potential side reactions include the formation of homo-coupled byproducts and, if using a primary amine, the possibility of diarylation.
Summary of Potential Side Products
| Side Product | Plausible Origin (Synthetic Step) | Potential Cause | Suggested Analytical Identification |
| Styrene Derivative | Bischler-Napieralski Cyclization (Step 1) | Retro-Ritter reaction of the nitrilium intermediate. | 1H NMR (vinyl protons), GC-MS |
| Unreacted Dihydroisoquinoline | Aromatization (Step 2) | Incomplete oxidation. | LC-MS, 1H NMR |
| Regioisomers of Nitroisoquinoline | Nitration (Step 3) | Lack of regioselectivity in electrophilic substitution. | HPLC, 1H and 13C NMR |
| Tetrahydroisoquinoline Derivatives | Nitro Reduction (Step 5) | Over-reduction of the isoquinoline ring. | LC-MS, 1H NMR |
| Di-methylated products | Methylation (Step 4) | Over-reaction with the methylating agent. | LC-MS, 1H NMR |
Visualizations
Troubleshooting Workflow for Unexpected Byproducts
Caption: A logical workflow for identifying and addressing unexpected side products.
Signaling Pathway of Bischler-Napieralski Side Reaction
Caption: Competing pathways from the nitrilium salt intermediate.
Technical Support Center: 4-Methylisoquinolin-8-amine Reactions
This guide provides troubleshooting advice and frequently asked questions for common synthetic transformations involving 4-Methylisoquinolin-8-amine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
The primary reactive sites are the nucleophilic 8-amino group and the aromatic ring system. The amino group readily undergoes N-alkylation and N-acylation. The isoquinoline ring is susceptible to electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the amino and methyl groups. Palladium-catalyzed cross-coupling reactions are also feasible, typically by first introducing a halogen at a specific position.
Q2: I am observing a mixture of mono- and di-alkylated products during N-alkylation. How can I improve selectivity for the mono-alkylated product?
Overalkylation is a common issue when alkylating primary amines, as the resulting secondary amine is often more nucleophilic than the starting material.[1] To favor mono-alkylation, consider the following strategies:
-
Use a large excess of the amine: Employing a significant excess of this compound relative to the alkylating agent will increase the probability of the alkylating agent reacting with the starting material rather than the product.
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise at a low temperature can help to control the reaction and minimize overalkylation.
-
Use a less reactive alkylating agent: If possible, switch to a less reactive electrophile (e.g., an alkyl chloride instead of an iodide).
-
Employ a protecting group strategy: Protect the amine, perform the desired reaction on another part of the molecule, and then deprotect.
Q3: What regioselectivity should I expect for electrophilic aromatic substitution on this compound?
The 8-amino group is a strong activating, ortho-, para-director, while the 4-methyl group is a weaker activating, ortho-, para-director. The directing effects of the amino group will dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group, which are the 7- and 5-positions, respectively. Steric hindrance from the peri-position to the methyl group might disfavor substitution at the 5-position to some extent, potentially making the 7-position the major product.
Troubleshooting Guide
N-Alkylation and N-Acylation Reactions
Problem: Low or no product yield.
| Potential Cause | Suggested Solution |
| Insufficiently reactive alkylating/acylating agent. | Use a more reactive halide (I > Br > Cl). For acylations, use an acyl chloride or anhydride instead of a carboxylic acid (unless using coupling agents). |
| Steric hindrance around the amino group. | Use a less bulky alkylating/acylating agent if possible. Increase the reaction temperature and/or time. |
| Poor solubility of starting materials. | Select a solvent that dissolves all reactants. Common solvents for these reactions include DMF, DMSO, or acetonitrile. |
| Inappropriate base. | For N-alkylation, use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or diisopropylethylamine to neutralize the acid byproduct. For N-acylation, a base is often used to scavenge the acid generated. |
Problem: Formation of multiple products (overalkylation).
| Potential Cause | Suggested Solution |
| Product amine is more nucleophilic than the starting amine. | Use a large excess of this compound. Add the alkylating agent slowly at a reduced temperature. |
| Reaction temperature is too high. | Run the reaction at a lower temperature to improve selectivity. |
Problem: Difficult purification of the product.
| Potential Cause | Suggested Solution | | Product has similar polarity to the starting material. | Utilize a different stationary phase for column chromatography (e.g., alumina instead of silica gel). Consider converting the product to a salt to facilitate purification by crystallization or extraction. | | Presence of unreacted starting materials and byproducts. | Optimize the reaction conditions to drive the reaction to completion. A preliminary aqueous work-up can help remove inorganic salts and water-soluble impurities. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
To perform cross-coupling reactions, this compound typically first needs to be functionalized with a halide (e.g., at the 5- or 7-position via electrophilic halogenation).
Problem: Low or no cross-coupling product.
| Potential Cause | Suggested Solution |
| Inactive catalyst. | Ensure the palladium catalyst is not deactivated. Use fresh catalyst and ensure anaerobic conditions if the catalyst is air-sensitive. Perform a catalyst screen with different palladium sources and ligands.[2] |
| Incorrect base. | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases. The base's solubility can also play a role. |
| Poor solubility of reactants. | Use a solvent system that ensures all components are in solution at the reaction temperature (e.g., dioxane/water, toluene, DMF). |
| Dehalogenation of the starting material. | This can be a significant side reaction. Lowering the reaction temperature or using a milder base might help. |
| Inhibition by the amino group. | The 8-amino group can potentially coordinate to the palladium center and inhibit catalysis. It may be necessary to protect the amino group (e.g., as an amide or carbamate) before performing the cross-coupling reaction. |
Problem: Homocoupling of the boronic acid (in Suzuki reactions).
| Potential Cause | Suggested Solution |
| Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Sub-optimal reaction conditions. | Adjust the reaction temperature and stoichiometry of the reagents. |
Experimental Protocols
General Procedure for N-Alkylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile) in a round-bottom flask.
-
Add a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add the alkyl halide (1-1.2 equivalents) dropwise at room temperature or 0 °C.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the reactivity of the alkyl halide) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki Cross-Coupling of a Halogenated this compound Derivative
-
To a reaction vessel, add the halogenated this compound derivative (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for the N-alkylation of this compound.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Caption: A logic diagram for troubleshooting low yield in N-alkylation reactions.
References
Improving the stability of 4-Methylisoquinolin-8-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Methylisoquinolin-8-amine in solution during their experiments.
Troubleshooting Guide: Enhancing Solution Stability
Issue: Rapid Degradation of this compound in Solution
If you are observing a rapid loss of this compound in your solution, as confirmed by analytical methods such as HPLC, consider the following potential causes and solutions. Aromatic amines and N-heterocyclic compounds can be susceptible to degradation, particularly through oxidation and photodegradation.
Potential Cause 1: Oxidation Aromatic amines can be prone to oxidation, which is often accelerated by exposure to air (oxygen), heat, and the presence of metal ions.
Solutions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Antioxidants: The addition of antioxidants can help prevent oxidative degradation. Consider the use of phenolic antioxidants or other radical scavengers. A combination of antioxidants may offer synergistic protection.[2][3]
-
Chelating Agents: To mitigate the catalytic effect of metal ions, add a chelating agent like EDTA to your solution.[1][4]
Potential Cause 2: Photodegradation Exposure to light, especially UV light, can induce photodegradation of N-heterocyclic compounds.
Solutions:
-
Light Protection: Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.[1][4]
Potential Cause 3: Inappropriate pH The stability of amine-containing compounds is often pH-dependent. An unsuitable pH can accelerate degradation.
Solutions:
-
pH Optimization: Empirically determine the optimal pH for the stability of this compound by conducting a pH stability study. Test a range of pH values to identify the one that minimizes degradation.
-
Buffering: Use a suitable buffer system to maintain the optimal pH of your solution.[1][[“]] Common buffers for controlling pH in ranges suitable for amine stability include phosphate, acetate, and citrate buffers.[1][6]
Experimental Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for addressing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures (aromatic amines and N-heterocycles) are known to degrade primarily through:
-
Oxidation: The amine group is susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or further colored degradation products. The isoquinoline ring itself can also undergo oxidation.
-
Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive species that can result in ring-opening or other structural modifications.
Q2: How can I perform a forced degradation study to understand the stability of my compound?
A2: A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and establishing degradation pathways.[7] The International Conference on Harmonisation (ICH) guidelines suggest exposing the compound to a variety of stress conditions.[7]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Elevated temperature (e.g., 60-80°C) in a stability chamber |
| Photodegradation | Exposure to a light source compliant with ICH Q1B guidelines |
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing.[8] A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. Other useful techniques include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For the identification of unknown degradation products.[9]
-
UV-Vis Spectroscopy: For a quick assessment of any changes in the solution's absorbance spectrum that may indicate degradation.[8]
Q4: What type of buffer should I use to maintain the pH of my solution?
A4: The choice of buffer depends on the desired pH range for optimal stability. It is important to select a buffer that does not interact with your compound. Some commonly used buffers in pharmaceutical formulations include:
-
Phosphate buffers: Effective in the pH range of 6.2 - 8.2.
-
Acetate buffers: Suitable for a pH range of 3.8 - 5.8.
-
Citrate buffers: Useful in the pH range of 3.0 - 6.2.
It is recommended to perform compatibility studies to ensure the chosen buffer does not accelerate degradation.
Q5: Are there any specific antioxidants you would recommend?
A5: For aromatic amines, phenolic antioxidants are often effective. Examples include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
The selection and concentration of the antioxidant should be optimized for your specific formulation.
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the pH of maximum stability for this compound in solution.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).
-
Dilute the stock solution with each buffer to a final concentration suitable for analysis.
-
Divide each buffered solution into two sets of vials: one for storage at room temperature and another for accelerated conditions (e.g., 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Plot the percentage of remaining compound against time for each pH to determine the pH at which degradation is minimized.
Signaling Pathway of pH Influence on Degradation
Caption: Logical relationship of pH conditions to the stability of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Adjust the gradient profile to achieve good separation between the parent compound and any degradation peaks observed in the forced degradation samples.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation study (acid, base, oxidative, thermal, and photolytic stress) to challenge the method's specificity.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow for HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. nbinno.com [nbinno.com]
- 3. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. Strategies to enhance pharmaceutical formulation stability - Consensus [consensus.app]
- 6. Preparation of Buffer Solutions (Phosphate, Acetate and other Buffers) | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 4-Methylisoquinolin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylisoquinolin-8-amine. The following information is intended to assist in overcoming common challenges encountered during the scale-up of this multi-step synthesis.
Experimental Workflow
The synthesis of this compound can be achieved through a multi-step process, starting from 8-bromoisoquinoline. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Step 1: Palladium-Catalyzed Carbonylation of 8-Bromoisoquinoline
Q1: My carbonylation reaction is sluggish or shows low conversion. What are the potential causes and solutions?
A1: Low conversion in palladium-catalyzed carbonylation can be due to several factors. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. The palladium catalyst, ligand, and base are critical. If you observe low activity, consider the following:
-
Catalyst Activity: The choice of palladium source and ligand is crucial. For challenging substrates, a pre-catalyst that readily forms the active Pd(0) species may be beneficial.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and influences its reactivity. Ensure the correct ligand is used at the optimal ratio to the palladium source.
-
Base Choice: The base is essential for the catalytic cycle. Ensure the appropriate base is used and that it is of high purity.
-
CO Pressure: The pressure of carbon monoxide can significantly impact the reaction rate. Ensure the reaction is maintained at the recommended pressure.
| Parameter | Recommended Condition | Troubleshooting Action |
| Catalyst | Palladium(II) acetate | Use a more active pre-catalyst if needed. |
| Ligand | Triphenylphosphine | Ensure correct Pd:ligand ratio. |
| Base | Triethylamine | Use a freshly opened bottle of high-purity base. |
| CO Pressure | 60 psi | Check for leaks in the reactor system. |
| Temperature | 60 °C | Ensure consistent and accurate temperature control. |
Q2: I am observing significant side product formation in my carbonylation reaction. How can I improve selectivity?
A2: Side product formation can arise from competing reactions. To improve selectivity, ensure precise control over reaction parameters. Over-reduction of the product or side reactions with impurities can be minimized by using high-purity starting materials and maintaining a strictly inert atmosphere.
Step 2: N-Bromosuccinimide (NBS) Bromination
Q3: The bromination with NBS is giving me a mixture of products, including di-brominated species. How can I control the regioselectivity?
A3: Regioselectivity in NBS bromination is influenced by the solvent and reaction temperature. To favor mono-bromination at the 4-position of the isoquinoline ring, it is crucial to control the reaction conditions carefully.
-
Solvent: Acetic acid is a common solvent for this reaction. Ensure it is anhydrous.
-
Temperature: Running the reaction at a controlled, elevated temperature (e.g., 110°C) is often necessary.[1] However, overheating can lead to side reactions.
-
NBS Purity: Use freshly recrystallized NBS, as impurities can initiate unwanted side reactions.
| Parameter | Recommended Condition | Troubleshooting Action |
| Reagent | N-Bromosuccinimide (NBS) | Recrystallize NBS if it appears colored. |
| Solvent | Acetic Acid | Use anhydrous acetic acid. |
| Temperature | 110 °C | Monitor and control the temperature closely. |
| Stoichiometry | 1.2 equivalents of NBS | Perform a careful addition of NBS to avoid excess. |
Q4: My NBS bromination reaction is not going to completion. What should I do?
A4: Incomplete conversion can be due to insufficient NBS, inadequate temperature, or the presence of radical inhibitors. Ensure the correct stoichiometry of NBS is used and that the reaction is maintained at the appropriate temperature for a sufficient duration. If the problem persists, consider adding a radical initiator, although this should be done with caution to avoid over-bromination.
Step 3: Buchwald-Hartwig Amination
Q5: I am experiencing low yields in the Buchwald-Hartwig amination step. What are the common pitfalls?
A5: The Buchwald-Hartwig amination is sensitive to several factors. Low yields can often be attributed to catalyst deactivation, improper base selection, or impure reagents.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for this transformation. Ensure you are using a suitable combination for amination of heteroaryl bromides.
-
Base: A strong, non-nucleophilic base such as cesium carbonate is typically used. The purity and dryness of the base are important.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.
-
Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere.
| Parameter | Recommended Condition | Troubleshooting Action |
| Catalyst | Palladium(II) acetate | Consider using a pre-formed palladium-ligand complex. |
| Ligand | Xantphos | Ensure the ligand is pure and handled under inert conditions. |
| Base | Cesium Carbonate | Use freshly ground and dried base. |
| Solvent | 1,4-Dioxane | Use anhydrous, deoxygenated solvent. |
| Temperature | 90 °C | Maintain consistent heating. |
Q6: How can I minimize the formation of hydrodehalogenation (reduction of the bromide) byproducts?
A6: The formation of the hydrodehalogenated byproduct can be a significant issue. This is often caused by the presence of water or other protic impurities. Ensure all reagents and the reaction setup are scrupulously dry. The choice of ligand can also influence the extent of this side reaction.
Step 4 & 5: Deprotection and Hydrolysis
Q7: The deprotection of the Boc group is incomplete. What can I do?
A7: Incomplete deprotection with hydrochloric acid in methanol can be addressed by increasing the reaction time or the concentration of the acid. Ensure the reaction is stirred efficiently to promote mixing.
Q8: I am having trouble with the hydrolysis of the methyl ester. Are there alternative methods?
A8: If hydrolysis with aqueous base is sluggish, you can try increasing the temperature or using a different solvent system, such as a mixture of THF and water, to improve solubility. Alternatively, other hydrolysis methods, such as using trimethyltin hydroxide, can be considered, although this adds complexity to the workup.
Step 6 & 7: Reduction of Carboxylic Acid and Alcohol
Q9: The reduction of the carboxylic acid to the alcohol is not efficient. What are my options?
A9: The reduction of a carboxylic acid to a primary alcohol can be challenging. If standard reducing agents like lithium aluminum hydride (LAH) are not effective or lead to side reactions, consider a two-step approach: first, convert the carboxylic acid to a more reactive derivative like an ester or an acid chloride, and then reduce it.
Q10: The final reduction of the primary alcohol to the methyl group is proving difficult. What is a reliable method?
A10: The deoxygenation of a benzylic-type alcohol can be accomplished through various methods. A common approach is a two-step process involving conversion of the alcohol to a tosylate or mesylate, followed by reduction with a hydride source like LAH. Alternatively, a Barton-McCombie deoxygenation could be employed.
Purification Troubleshooting
Q11: I am struggling with the purification of the final product, this compound. What are the best practices?
A11: Aromatic amines can be challenging to purify due to their basicity and potential for oxidation.
-
Chromatography: Column chromatography on silica gel is a common method. To prevent streaking and improve separation, it is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. Using an amine-functionalized silica gel can also be very effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid to extract the amine into the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
This guide provides a starting point for troubleshooting the synthesis of this compound. Successful scaling of this process will depend on careful optimization of each step and meticulous attention to reaction conditions and reagent purity.
References
Overcoming poor reactivity of 4-Methylisoquinolin-8-amine
Technical Support Center: 4-Methylisoquinolin-8-amine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common reactivity challenges encountered during synthetic chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor reactivity in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination?
A1: The reduced reactivity of this compound in common cross-coupling reactions is often attributed to a combination of electronic and steric factors inherent to its molecular structure.
-
Electronic Effects: The lone pair of electrons on the isoquinoline nitrogen atom can withdraw electron density from the aromatic ring system. This inductive effect reduces the nucleophilicity of the 8-amino group, making it a weaker reactant.[1]
-
Catalyst Inhibition: The nitrogen atom of the isoquinoline ring can act as a ligand, coordinating to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and stalling the reaction.
-
Steric Hindrance: The 8-amino group is situated in a sterically congested position, flanked by the fused benzene ring and the methyl group at the 4-position. This steric bulk can hinder the approach of the bulky palladium catalyst complex, which is necessary for the reaction to proceed.[2]
Q2: My acylation or sulfonylation reactions with this compound are sluggish and low-yielding. What can I do to improve the outcome?
A2: Similar to cross-coupling reactions, acylation and sulfonylation can be hampered by the reduced nucleophilicity of the 8-amino group. To overcome this, several strategies can be employed:
-
Use of More Reactive Reagents: Instead of using carboxylic acids with coupling agents, employ more electrophilic acylating agents like acyl chlorides or anhydrides.
-
Strong, Non-Nucleophilic Bases: Utilize a strong, non-nucleophilic base such as Proton-Sponge® or DBU to deprotonate the amine, thereby increasing its nucleophilicity without competing with the acylation reaction.
-
Higher Reaction Temperatures: Increasing the temperature can provide the necessary activation energy to overcome the reactivity barrier.
-
Lewis Acid Catalysis: The addition of a mild Lewis acid can activate the acylating agent, making it more susceptible to nucleophilic attack by the weakly nucleophilic amine.
Troubleshooting Guides
Guide 1: Optimizing Buchwald-Hartwig Amination Reactions
If you are experiencing low yields in your Buchwald-Hartwig amination reactions, consider the following optimization strategies. The choice of ligand, base, and solvent can significantly impact the reaction outcome.[3][4]
Table 1: Troubleshooting Buchwald-Hartwig Amination of this compound
| Parameter | Condition A (Low Yield) | Condition B (Improved) | Condition C (Optimized) | Rationale for Improvement |
| Pd Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ is often more stable and can be effective with appropriate ligands. |
| Ligand | Xantphos | RuPhos | BrettPhos | BrettPhos is a bulky, electron-rich ligand known to be effective for coupling with sterically hindered and electron-deficient amines.[5] |
| Base | K₂CO₃ | Cs₂CO₃ | LHMDS | Stronger, non-coordinating bases like LHMDS can deprotonate the amine without interfering with the catalyst. |
| Solvent | Toluene | Dioxane | t-BuOH | Polar aprotic or alcoholic solvents can improve solubility and reaction rates. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures are often necessary to overcome the activation energy barrier. |
| Hypothetical Yield | <15% | 30-50% | >70% | Illustrates potential improvement with systematic optimization. |
Optimized Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), aryl halide (1.2 equiv.), BrettPhos (0.05 equiv.), and Pd(OAc)₂ (0.02 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous t-BuOH as the solvent.
-
Add LHMDS (1.0 M in THF, 2.0 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purify the product by column chromatography.
Guide 2: Enhancing Reactivity in Acylation Reactions
For difficult acylation reactions, a systematic approach to changing reaction parameters can lead to significant improvements in yield.
Table 2: Troubleshooting Acylation of this compound
| Parameter | Condition A (Low Yield) | Condition B (Improved) | Condition C (Optimized) | Rationale for Improvement |
| Acylating Agent | Carboxylic Acid + HATU | Acyl Anhydride | Acyl Chloride | Acyl chlorides are the most reactive acylating agents. |
| Base | Triethylamine | DIPEA | Proton-Sponge® | A strong, non-nucleophilic base prevents side reactions and effectively deprotonates the amine. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | A polar aprotic solvent like DMF can enhance reaction rates.[1] |
| Temperature | Room Temperature | 50 °C | 80 °C | Increased temperature helps to overcome the activation barrier. |
| Hypothetical Yield | <20% | 40-60% | >85% | Illustrates potential for significant yield improvement. |
Optimized Experimental Protocol: Acylation
-
Dissolve this compound (1.0 equiv.) and Proton-Sponge® (1.5 equiv.) in anhydrous DMF under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C.
-
Stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualized Workflows and Concepts
Caption: General workflow for a typical cross-coupling experiment.
Caption: Troubleshooting flowchart for optimizing reaction conditions.
Caption: Competing pathways: productive reaction vs. catalyst inhibition.
References
Technical Support Center: Analysis of Impurities in 4-Methylisoquinolin-8-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylisoquinolin-8-amine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound samples.
Frequently Asked Questions (FAQs)
1. What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from various stages of its lifecycle:
-
Synthesis: Unreacted starting materials (e.g., 8-bromoisoquinoline derivatives), intermediates, and by-products from side reactions are common process-related impurities.[1][2]
-
Degradation: The amine functional group is susceptible to oxidative and photolytic degradation.[3][4] Exposure to harsh temperatures, pH conditions, or light can lead to the formation of degradation products.[5][6]
-
Storage: Improper storage conditions, such as exposure to air or light, can accelerate degradation.
2. Why am I observing poor peak shape (e.g., tailing or fronting) for the main this compound peak in my HPLC analysis?
Poor peak shape for basic compounds like this compound is a common issue in reversed-phase HPLC. Several factors can contribute to this:
-
Secondary Interactions: The basic amine group can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analyte.[7] An unsuitable pH can lead to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.
-
Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.
3. I am not able to separate all the impurities from the main peak. What can I do?
Achieving adequate separation of all impurities requires careful method development.[8][9] Here are some steps to improve resolution:
-
Optimize Mobile Phase Composition: Adjusting the organic solvent ratio, trying different organic modifiers (e.g., acetonitrile vs. methanol), and modifying the mobile phase pH can significantly impact selectivity.[7]
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, trying a column with a different stationary phase (e.g., a C18 with end-capping, a phenyl-hexyl, or a polar-embedded phase) can provide different selectivity.
-
Adjust Gradient Profile: Modifying the gradient slope or using a multi-step gradient can help to separate closely eluting peaks.
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and sometimes enhance resolution.
4. How can I identify an unknown impurity peak in my chromatogram?
Identifying unknown impurities typically requires hyphenated analytical techniques:[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this purpose. It provides the molecular weight of the impurity and, with tandem MS (MS/MS), fragmentation patterns that can be used to elucidate its structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated and is present in sufficient quantity, NMR can provide detailed structural information.
Troubleshooting Decision Tree
This workflow can help diagnose and resolve common issues during the HPLC analysis of this compound.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
Experimental Protocols & Data
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][8]
1. Acidic Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.
- Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
2. Basic Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
- Heat the solution at 60°C for 24 hours.
- Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours.
- Dilute to a suitable concentration with the mobile phase.
4. Thermal Degradation:
- Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours.
- Dissolve the sample in the mobile phase to a suitable concentration.
5. Photolytic Degradation:
- Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
- Analyze the solution directly by HPLC.
Proposed Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific sample and instrument.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Hypothetical Impurity Profile
The following table presents a hypothetical impurity profile for a this compound sample based on potential synthetic and degradation pathways.
| Impurity | Potential Source | Typical Retention Time (min) | Acceptance Criteria (%) |
| 8-Bromo-4-methylisoquinoline | Starting Material | 15.2 | ≤ 0.10 |
| 4-Methylisoquinolin-8-ol | Hydrolytic Degradation | 8.5 | ≤ 0.15 |
| N-Oxide of this compound | Oxidative Degradation | 7.1 | ≤ 0.15 |
| Dimeric Impurity | Synthesis By-product | 18.9 | ≤ 0.20 |
| Unknown Impurity 1 | - | 12.4 | ≤ 0.10 |
| Total Impurities | - | - | ≤ 1.0 |
General Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of impurities in a this compound sample.
Caption: General Workflow for Impurity Analysis.
References
- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 3. forcetechnology.com [forcetechnology.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. stability indicating hplc: Topics by Science.gov [science.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. web.vscht.cz [web.vscht.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of 4-Methylisoquinolin-8-amine during reactions
Welcome to the technical support center for 4-Methylisoquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: this compound, as an aromatic amine and a heterocyclic compound, is susceptible to degradation through several pathways:
-
Oxidation: The primary degradation pathway is oxidation of the amino group, which can be initiated by atmospheric oxygen, oxidizing reagents, or certain metal catalysts. This often leads to the formation of colored impurities.
-
Strong Acids and Bases: The amino group and the isoquinoline nitrogen can be protonated by strong acids. While this can be a desired step in some reactions, prolonged exposure or high temperatures in strongly acidic or basic conditions can lead to side reactions or decomposition.
-
Elevated Temperatures: Like many organic compounds, prolonged exposure to high temperatures can lead to thermal decomposition.
-
Light Exposure: Aromatic and heterocyclic compounds can be sensitive to light, which can promote oxidative degradation.
Q2: How can I minimize oxidation during a reaction?
A2: To minimize oxidation, it is crucial to create an inert atmosphere. This can be achieved by:
-
Degassing Solvents: Purge your solvents with an inert gas (e.g., argon or nitrogen) before use.
-
Working Under Inert Gas: Conduct the reaction under a continuous flow of argon or nitrogen.
-
Using Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help prevent oxidation.[1]
Q3: Is it necessary to protect the amino group of this compound?
A3: Protecting the amino group is a common strategy to prevent unwanted side reactions and degradation, especially when using strong oxidizing agents, electrophiles, or certain catalysts. The choice of protecting group will depend on the specific reaction conditions.
Q4: What are some suitable protecting groups for the amino group?
A4: Common protecting groups for aromatic amines that are likely compatible with the this compound scaffold include:
-
Carbamates: Tert-butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) are widely used and can be removed under acidic or hydrogenolysis conditions, respectively. The synthesis of a related compound, 4-aminoisoquinoline-8-methyl formate, utilizes a tert-butyl carbamate protecting group.[2][3]
-
Amides: Acetyl (Ac) or pivaloyl (Piv) groups can also be used, though their removal often requires harsher conditions.
Q5: How should I store this compound to ensure its stability?
A5: Proper storage is critical for maintaining the integrity of the compound. It is recommended to:
-
Store in a tightly sealed container.
-
Keep in a cool, dark place (refrigeration at 2-8°C is often recommended for aminoisoquinolines).
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Issue 1: Discoloration of the reaction mixture.
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation | 1. Ensure all solvents are thoroughly degassed. 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. 3. Add a radical scavenger or antioxidant (e.g., BHT) if compatible with the reaction chemistry. | Aromatic amines are prone to oxidation, which often results in the formation of colored polymeric byproducts. Creating an oxygen-free environment is the most effective preventative measure. |
| Reaction with Impurities | 1. Purify all starting materials, including solvents and reagents, before use. 2. Check for peroxide formation in etheric solvents. | Impurities, such as peroxides in solvents, can initiate degradation pathways. |
| Thermal Degradation | 1. Run the reaction at the lowest effective temperature. 2. Minimize reaction time at elevated temperatures. | High temperatures can accelerate decomposition, leading to the formation of complex mixtures and discoloration. |
Issue 2: Low yield or incomplete reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of Starting Material | 1. Confirm the purity of the this compound starting material by NMR or LC-MS before use. 2. Follow the recommended storage conditions strictly. | If the starting material has already degraded, the reaction will inherently have a lower yield. |
| Incompatible Reagents | 1. If using strong oxidizing or reducing agents, consider protecting the amino group. 2. Be cautious with strong Lewis acids, which can complex with the nitrogen atoms and alter reactivity. | The amino group and the isoquinoline nitrogen are potential sites for unwanted reactions with certain reagents, leading to side products and reduced yield of the desired product. |
| Catalyst Incompatibility | 1. If using a metal catalyst (e.g., Palladium), be aware that the amino group can act as a ligand and potentially poison the catalyst. 2. Consider using a protected form of the amine if catalyst poisoning is suspected. | The lone pair of electrons on the nitrogen can coordinate to the metal center, inhibiting its catalytic activity. |
Issue 3: Formation of multiple unexpected byproducts.
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction on the Isoquinoline Ring | 1. If performing electrophilic substitution, be aware that the amino group is a strong activating group and can direct substitution to multiple positions. 2. Consider protecting the amino group to modulate its directing effect. | The electron-donating nature of the amino group can lead to a lack of regioselectivity in electrophilic aromatic substitution reactions. |
| Acid/Base Catalyzed Side Reactions | 1. If the reaction is run under strongly acidic or basic conditions, consider if alternative, milder conditions are feasible. 2. Use a non-nucleophilic base if possible to avoid unwanted reactions. | The isoquinoline ring system and the amino group can undergo various rearrangements or side reactions in the presence of strong acids or bases. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol provides a general workflow for setting up a reaction to minimize the degradation of this compound due to oxidation.
Caption: General workflow for reactions involving this compound.
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove any moisture.
-
Solvent Degassing: Degas all solvents by bubbling a stream of argon or nitrogen through them for at least 30 minutes prior to use.
-
Reaction Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and nitrogen/argon inlet) while flushing with the inert gas.
-
Addition of Reagents: Add this compound and any other solid reagents to the flask under a positive flow of inert gas.
-
Liquid reagents and solvents should be added via syringe through a septum.
-
Reaction Conditions: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.
-
Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction should be worked up and purified as required by the specific procedure.
Protocol 2: Boc Protection of this compound
This protocol describes a common method for protecting the amino group, which can enhance stability during subsequent reaction steps.
Caption: Signaling pathway for Boc protection of the amine.
Methodology:
-
Dissolve this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically a non-nucleophilic amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, the reaction is typically quenched with water or a mild aqueous acid (e.g., ammonium chloride solution).
-
The product is then extracted with an organic solvent, dried, and purified, usually by column chromatography.
Data Summary
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Reason |
| Temperature | 2-8 °C | To slow down potential degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the amino group. |
| Light | Store in an amber vial or in the dark | To prevent light-induced degradation. |
| Handling | Use in a well-ventilated area or fume hood | To avoid inhalation of the compound. |
Table 2: Compatibility of Common Reagents
| Reagent Class | Compatibility | Notes |
| Mild Oxidizing Agents | Use with Caution | May require protection of the amino group. |
| Strong Oxidizing Agents | Generally Incompatible | High risk of degradation of the amino group and isoquinoline ring. Protection is highly recommended. |
| Mild Reducing Agents | Generally Compatible | Reagents like NaBH4 are often compatible. |
| Strong Reducing Agents | Use with Caution | May reduce the isoquinoline ring system. |
| Strong Acids | Use with Caution | Will protonate the amine and isoquinoline nitrogen. Can lead to degradation at elevated temperatures. |
| Strong Bases | Use with Caution | Can deprotonate the amino group under certain conditions, potentially leading to side reactions. |
| Palladium Catalysts | Use with Caution | The amino group can act as a ligand and may inhibit catalysis. Protection may be necessary. |
Disclaimer: This guide provides general advice. Specific reaction outcomes will depend on the exact conditions and substrates used. Always perform small-scale test reactions to optimize conditions.
References
Technical Support Center: Column Chromatography of 4-Methylisoquinolin-8-amine
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 4-Methylisoquinolin-8-amine and related basic compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended column chromatography conditions for purifying this compound?
A1: For a novel compound like this compound, it is best to start with a systematic approach to method development. Due to the basic nature of the amine group, standard silica gel chromatography can be challenging. Here are two common starting points:
-
Normal-Phase Chromatography on Silica Gel with a Basic Modifier:
-
Stationary Phase: Standard silica gel (e.g., 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or heptane. It is crucial to add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-2%), to the mobile phase to prevent peak tailing and improve recovery.[1]
-
-
Normal-Phase Chromatography on Amine-Functionalized Silica:
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: A simple non-polar/polar gradient, such as hexanes/ethyl acetate. This type of stationary phase often eliminates the need for a basic modifier in the mobile phase, simplifying the purification process.[2]
-
Q2: My compound is streaking or tailing on the silica gel column. What can I do to improve the peak shape?
A2: Peak tailing and streaking of basic compounds like this compound on silica gel is a common issue caused by the acidic nature of the silica surface interacting with the basic amine.[2] Here are several troubleshooting steps:
-
Add a Basic Modifier: Incorporate a competing base into your mobile phase. Triethylamine (TEA) at 0.1-1% is a common choice. Ammonia (often as a 7N solution in methanol, added to the polar component of the mobile phase) can also be effective.[1][2]
-
Switch to a Less Acidic Stationary Phase: Consider using alumina (basic or neutral) or an amine-functionalized silica column.[2] These stationary phases have a less acidic surface and reduce the strong interactions with basic analytes.
-
Use Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase chromatography on a C18 column with a high pH mobile phase (pH > 8) can provide excellent separation for basic compounds.[1][3]
Q3: Can I use reversed-phase chromatography for this compound? What conditions should I try?
A3: Yes, reversed-phase chromatography is a viable option. For basic compounds, it is often advantageous to use a mobile phase with a pH that is about two units above the pKa of the amine to ensure it is in its neutral, free-base form.[1] This increases retention and improves peak shape.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of acetonitrile or methanol in water. A buffer should be used to maintain a high pH (e.g., pH 8-10). Ammonium bicarbonate or ammonium formate are good choices as they are volatile and easily removed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. - Unsuitable stationary phase. | - Optimize the mobile phase gradient. Try a shallower gradient. - If using normal phase, try switching to reversed-phase or an amine-functionalized column to alter selectivity.[4] - Ensure the sample is loaded in a small volume of a weak solvent. |
| Low or No Recovery of Compound | - Irreversible adsorption of the basic amine to the acidic silica gel. | - Add a basic modifier like triethylamine (0.5-2%) to the mobile phase.[1] - Switch to an amine-functionalized silica or alumina stationary phase.[2] - Consider if the compound is stable on silica; it may be degrading. |
| Compound Elutes at the Solvent Front | - Mobile phase is too polar (in normal phase). - Compound is too non-polar for the chosen conditions. | - Decrease the starting percentage of the polar solvent (e.g., ethyl acetate) in your gradient. - Use a less polar solvent system overall. |
| Inconsistent Retention Times | - Column not properly equilibrated. - Changes in mobile phase composition. | - Ensure the column is thoroughly equilibrated with the initial mobile phase before injecting the sample. - Prepare fresh mobile phase and ensure accurate mixing. |
Experimental Protocol: Method Development Workflow
The following protocol outlines a general workflow for developing a purification method for this compound.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot the crude sample on several TLC plates.
-
Develop the plates in various solvent systems. Start with a range of polarities (e.g., 10%, 30%, 50% ethyl acetate in hexanes).
-
For silica gel TLC, run parallel plates where one set of mobile phases contains ~1% triethylamine.
-
The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing (for manual chromatography):
-
Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
Equilibrate the packed column by running several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a compatible, weak solvent (like dichloromethane).
-
Alternatively, for less soluble samples, use dry loading: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase according to the TLC results (step-wise or linear gradient).
-
Collect fractions and monitor the elution by TLC or another appropriate analytical technique.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for developing a column chromatography purification method for basic amines.
Caption: Decision tree for troubleshooting common issues in the purification of basic amines.
References
Validation & Comparative
Comparative Analysis of the Antibacterial Activity of 4-Aminoquinoline Derivatives
This guide offers an objective comparison of the antibacterial performance of various 4-aminoquinoline derivatives, supported by experimental data. It includes detailed methodologies for the cited experiments and visual representations of the experimental workflow.
Data Presentation
The antibacterial activity of the synthesized 4-aminoquinoline derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) in µg/mL was determined for each compound. The results are summarized in the tables below.
Table 1: Antibacterial Activity of 4-Aminoquinoline-Hydrazone Derivatives (HD Series)
| Compound | Bacillus subtilis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| HD1 | 62.5 | 125 | >250 | >250 |
| HD2 | 31.2 | 62.5 | 125 | 250 |
| HD3 | 125 | 250 | >250 | >250 |
| HD4 | 62.5 | 125 | 250 | >250 |
| HD5 | 31.2 | 62.5 | 125 | 125 |
| HD6 | 8 | 15.6 | 62.5 | 125 |
| HD7 | 15.6 | 31.2 | 125 | 250 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
Table 2: Antibacterial Activity of 4-Aminoquinoline-Isatin Hybrids (HS Series)
| Compound | Bacillus subtilis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| HS1 | 125 | 250 | >250 | >250 |
| HS2 | 62.5 | 125 | 250 | >250 |
| HS3 | 250 | >250 | >250 | >250 |
| HS4 | 125 | 250 | >250 | >250 |
| HS5 | 62.5 | 125 | 125 | 250 |
| HS6 | 31.2 | 62.5 | 125 | 125 |
| HS7 | 15.6 | 31.2 | 62.5 | 125 |
| HS8 | 15.6 | 31.2 | 62.5 | 125 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
Among the tested compounds, the 4-aminoquinoline-hydrazone derivative HD6 demonstrated the most potent antibacterial activity, particularly against Bacillus subtilis.[1] The isatin hybrid HS8 also showed notable activity.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
In Vitro Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method.
-
Bacterial Strains and Culture Conditions: The bacterial strains used were Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The bacteria were cultured in Mueller-Hinton Broth (MHB) at 37°C.
-
Preparation of Test Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of each compound were prepared in MHB in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Incubation: An equal volume of the bacterial inoculum was added to each well of the microtiter plate containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin was used as a positive control, and DMSO was used as a negative control.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the biological activity screening process.
Caption: Experimental workflow for antibacterial screening.
Caption: Logical relationship of key concepts in the study.
References
Comparative Efficacy of 4-Methylisoquinolin-8-amine Derivatives: A Data-Driven Guide
A comprehensive analysis of the therapeutic potential of 4-Methylisoquinolin-8-amine derivatives remains an emerging field of study. While the broader isoquinoline scaffold is a well-established pharmacophore present in numerous bioactive compounds, specific and comparative efficacy data for a series of this compound derivatives are not yet available in the public domain. This guide, therefore, aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required for a thorough evaluation.
The isoquinoline core, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The addition of a methyl group at the 4th position and an amine group at the 8th position of the isoquinoline ring creates the specific this compound scaffold. The therapeutic efficacy of derivatives based on this scaffold would be determined by the nature of the various substituents attached to this core structure.
Key Areas for Efficacy Comparison
A meaningful comparison of this compound derivatives would necessitate the synthesis of a library of analogues with diverse chemical modifications. These derivatives would then need to be systematically evaluated in a panel of biological assays to determine their structure-activity relationship (SAR). The primary areas of investigation would likely include:
-
Antiproliferative Activity: Assessing the ability of the compounds to inhibit the growth of various cancer cell lines.
-
Enzyme Inhibition: Evaluating the potency of the derivatives against specific enzymatic targets, such as kinases, which are often implicated in disease pathways.
-
Antimicrobial Activity: Testing the efficacy of the compounds against a range of bacterial and fungal strains.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, the quantitative data from these evaluations should be summarized in a structured format. The table below represents a template for how such data could be presented.
| Derivative ID | Chemical Structure | Target Cell Line / Enzyme | IC50 / MIC (µM) | Cytotoxicity (CC50 in normal cells, µM) | Selectivity Index (SI = CC50 / IC50) |
| Compound 1 | [Structure] | e.g., MCF-7 (Breast Cancer) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Compound 2 | [Structure] | e.g., EGFR Kinase | [Experimental Value] | N/A | N/A |
| Compound 3 | [Structure] | e.g., S. aureus | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| ... | ... | ... | ... | ... | ... |
Caption: Comparative efficacy of this compound derivatives.
Essential Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the experimental findings. The following outlines the typical protocols that would be cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
-
Assay Principle: A biochemical assay is used to measure the ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, BRAF). This can be done using various formats, such as a fluorescence-based assay or an ELISA-based assay.
-
Reaction Setup: The kinase, its specific substrate, and ATP are incubated in a reaction buffer in the presence of varying concentrations of the this compound derivatives.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody or a fluorescent probe.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined from the dose-response curve.
Visualization of Experimental Workflow
A clear visualization of the experimental process is essential for understanding the research methodology.
Caption: Workflow for the comparative efficacy evaluation of derivatives.
As research in this specific area of medicinal chemistry progresses, it is anticipated that experimental data will become available to populate such a comparative guide, providing valuable insights for drug development professionals.
Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents
A comparative guide to the structure-activity relationship (SAR) of 8-aminoquinoline derivatives, a class of compounds analogous to 4-Methylisoquinolin-8-amine, reveals key structural determinants for their antimalarial activity. In the absence of specific SAR studies for this compound, this guide focuses on the broader and well-studied 8-aminoquinoline scaffold, providing insights into how chemical modifications influence their efficacy against Plasmodium falciparum, the parasite responsible for malaria.
The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring system. Variations in these substituents can significantly impact the drug's potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of 8-Aminoquinoline Analogs
A study evaluating a series of 8-aminoquinoline analogs against different strains of P. falciparum provides a clear illustration of the structure-activity relationships within this class of compounds. The inhibitory concentrations (IC50) of these analogs against both chloroquine-sensitive and chloroquine-resistant strains, as well as their ability to inhibit hematin polymerization, are summarized below.
| Compound | R2-substituent | R4-substituent | R5-substituent | Average IC50 (nM) vs. P. falciparum (All Strains) | Hematin Polymerization Inhibition (% of Chloroquine) |
| Primaquine | H | H | H | >1000 | Inactive |
| WR 242511 | H | H | O(CH2)3CH3 | 85 | 120 |
| WR 238605 | H | H | O(CH2)5CH3 | 65 | 115 |
| WR 268397 | H | H | O-cyclohexyl | 95 | 110 |
| WR 250593 | H | H | O-phenyl | 70 | 130 |
| WR 255715 | H | H | O-(4-Cl-phenyl) | 55 | 140 |
| WR 255716 | H | H | O-(4-CH3-phenyl) | 75 | 125 |
| WR 255717 | H | H | O-(4-OCH3-phenyl) | 90 | 118 |
| WR 6026 | OCH3 | H | H | >1000 | Inactive |
| WR 225448 | H | CH3 | H | >1000 | Inactive |
| WR 260317 | OCH3 | CH3 | H | >1000 | Inactive |
| WR 250417 | H | CH3 | O(CH2)3CH3 | 60 | 135 |
| WR 250418 | H | CH3 | O-phenyl | 50 | 145 |
Data sourced from a study on 8-aminoquinolines active against blood-stage Plasmodium falciparum.[1]
From the data, several key SAR observations can be made:
-
Substitution at Position 5: The presence of an alkoxy or aryloxy group at the 5-position of the quinoline ring dramatically increases the antimalarial activity compared to the unsubstituted parent compound, primaquine.[1]
-
Effect of Alkoxy Chain Length: Increasing the length of the alkoxy chain at position 5 from a butyl (WR 242511) to a hexyl group (WR 238605) leads to a slight increase in potency.[1]
-
Aromatic Substituents at Position 5: The introduction of an aryloxy group at the 5-position also confers significant activity. Electron-withdrawing substituents on this phenyl ring, such as a chloro group (WR 255715), appear to enhance the potency.[1]
-
Substitutions at Positions 2 and 4: The presence of a methoxy group at position 2 (WR 6026) or a methyl group at position 4 (WR 225448) on the primaquine scaffold does not confer significant antimalarial activity.[1] However, a methyl group at position 4 in combination with a 5-alkoxy or 5-aryloxy substituent (WR 250417 and WR 250418) results in some of the most potent compounds in the series.[1]
-
Correlation with Hematin Polymerization Inhibition: A modest correlation was observed between the inhibition of hematin polymerization and the antimalarial activity of these 8-aminoquinoline analogs.[1] Many of the active compounds were more potent inhibitors of hematin polymerization than chloroquine.[1]
Experimental Protocols
The following are the methodologies used to obtain the biological data presented above.
In Vitro Antimalarial Susceptibility Testing
The in vitro antimalarial activity of the 8-aminoquinoline analogs was determined against a panel of seven P. falciparum clones and isolates. The susceptibility of the parasites to the compounds was measured using a radioisotope-based method.
-
Parasite Culture: P. falciparum was cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: The 8-aminoquinoline analogs were dissolved in an appropriate solvent and serially diluted.
-
Assay: Asynchronous parasite cultures were exposed to a range of drug concentrations in a 96-well microtiter plate.
-
Measurement of Parasite Growth: After a 48-hour incubation period, [3H]hypoxanthine was added to each well. The plate was incubated for another 24 hours to allow for the incorporation of the radiolabel into the parasite nucleic acids.
-
Data Analysis: The plates were harvested, and the amount of incorporated radioactivity was measured using a liquid scintillation counter. The 50% inhibitory concentration (IC50) was determined by plotting the percentage of inhibition of [3H]hypoxanthine incorporation against the log of the drug concentration.
Hematin Polymerization Inhibition Assay
The ability of the 8-aminoquinoline analogs to inhibit the formation of hemozoin (malaria pigment) was assessed using a cell-free assay.
-
Reaction Mixture: A solution of hemin in dimethyl sulfoxide was added to a buffer solution at a pH that promotes polymerization.
-
Incubation: The 8-aminoquinoline analogs were added to the reaction mixture at various concentrations and incubated.
-
Quantification of Hemozoin: After the incubation period, the mixture was centrifuged, and the amount of hemozoin in the pellet was quantified by measuring its absorbance after dissolving it in a basic solution.
-
Data Analysis: The percentage of inhibition of hematin polymerization was calculated by comparing the amount of hemozoin formed in the presence of the drug to that in the control (no drug).
Signaling Pathway and Mechanism of Action
The antimalarial activity of many quinoline-containing drugs is linked to their ability to interfere with the detoxification of heme in the parasite's food vacuole. The following diagram illustrates the proposed mechanism of action for the 8-aminoquinoline analogs that inhibit hematin polymerization.
Caption: Inhibition of hematin polymerization by 8-aminoquinoline analogs.
References
A Comparative Guide to the Bioactivity of Isoquinoline Isomers: A Focus on 4-Methylisoquinolin-8-amine and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoquinoline Isomers in Bioassays
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] The specific substitution pattern on the isoquinoline ring system dramatically influences the pharmacological properties of these molecules, making the comparative analysis of isomers a critical aspect of drug discovery and development. Positional isomers of substituents like methyl and amino groups can lead to significant differences in efficacy, selectivity, and toxicity.
For instance, various aminoisoquinolines and their derivatives have been investigated for their potential as anticancer agents. One study on 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives demonstrated potent cytotoxic activity in brine shrimp assays.[3] Furthermore, a patent application has described the synthesis of 4-aminoisoquinoline-8-methyl formate, a compound structurally related to 4-methylisoquinolin-8-amine, and suggested its potential for treating senile dementia and schizoid disorders.[4][5]
Comparative Bioassay Data
While specific data for this compound is elusive, the following table summarizes the inhibitory concentrations of a related isoquinoline derivative, 3,8-Diolisoquinoline, against various human cancer cell lines to illustrate the potential of this scaffold.
| Compound | Cell Line | Bioassay | IC50 (µM) |
| 3,8-Diolisoquinoline | HT-29 (Colon Cancer) | Cytotoxicity | 4.40[2] |
| U87 (Glioblastoma) | Cytotoxicity | 3.46[2] | |
| A549 (Lung Cancer) | Cytotoxicity | 6.20[2] | |
| Bel-7402 (Liver Cancer) | Cytotoxicity | 8.05[2] | |
| MGC-803 (Gastric Cancer) | Cytotoxicity | Not Specified[2] | |
| HeLa (Cervical Cancer) | Cytotoxicity | Not Specified[2] |
Experimental Protocols
To facilitate the direct comparison of this compound with other isoquinoline isomers, detailed protocols for two common and critical bioassays are provided below: a cytotoxicity assay to determine anti-proliferative effects and a kinase inhibition assay to assess potential as a targeted therapeutic.
Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)
This protocol is designed to assess the in vitro cytotoxicity of isoquinoline isomers against a panel of cancer cell lines.
a. Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 450 nm)
-
Cancer cell lines of interest (e.g., HT-29, A549, etc.)
-
Appropriate cell culture medium and supplements
-
Test compounds (this compound and other isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5000 cells/well) into a 96-well plate and pre-incubate for 24 hours.
-
Compound Addition: Add 10 µL of various concentrations of the test compounds to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value for each compound.
Kinase Inhibition Assay using ADP-Glo™ Kinase Assay
This protocol allows for the screening and profiling of isoquinoline isomers for their ability to inhibit specific protein kinases.
a. Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest and its substrate
-
ATP
-
384-well plates (white, opaque)
-
Luminometer
-
Test compounds (this compound and other isomers) dissolved in a suitable solvent (e.g., DMSO)
b. Procedure: [10][11][12][13][14]
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor control.
-
Kinase Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
To aid in the conceptualization of the experimental workflows, the following diagrams are provided.
Caption: Workflow for the CCK-8 Cytotoxicity Assay.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Conclusion
The isoquinoline framework represents a privileged scaffold in medicinal chemistry with demonstrated potential in oncology and other therapeutic areas. While a direct comparative analysis of this compound against its isomers is currently limited by the lack of publicly available data, this guide provides the necessary context and detailed experimental protocols to empower researchers to undertake such investigations. The systematic evaluation of positional isomers is crucial for elucidating structure-activity relationships and for the rational design of novel, potent, and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 5. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. ulab360.com [ulab360.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. ulab360.com [ulab360.com]
In Vitro Anticancer Efficacy of Isoquinoline and Quinoline Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
While direct in vitro studies on the anticancer properties of 4-Methylisoquinolin-8-amine are not publicly available, research into structurally related isoquinoline and quinoline derivatives has revealed promising cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of the in vitro performance of several of these compounds, offering valuable insights for researchers interested in this chemical class for anticancer drug development. The data presented is based on published experimental findings.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected isoquinoline and quinoline derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Phenylaminopyrimido[4,5-c]isoquinolinequinones | AGS (Gastric Adenocarcinoma) | Varies | [1] |
| SK-MES-1 (Lung Cancer) | Varies | [1] | |
| 4-Methyl Quinazoline Derivatives (e.g., 23 and 36) | HCT116 (Colon Carcinoma) | Nanomolar range | [2] |
| Quinoline-8-Sulfonamide (Compound 9a) | C32 (Amelanotic Melanoma) | 0.520 | [3] |
| COLO829 (Metastatic Melanoma) | 0.376 | [3] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.609 | [3] | |
| U87-MG (Glioblastoma) | 0.756 | [3] | |
| A549 (Lung Carcinoma) | 0.496 | [3] | |
| 8-Aminoquinoline Glycoconjugates (e.g., 17 and 18) | HCT 116 (Colon Carcinoma) | Varies | [4] |
| MCF-7 (Breast Adenocarcinoma) | Varies | [4] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | More potent than chloroquine | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | More potent than chloroquine | [5] |
Experimental Protocols
The methodologies outlined below are based on standard in vitro assays reported in the referenced studies for evaluating the anticancer activity of novel compounds.
Cell Culture and Maintenance
Human cancer cell lines, such as MCF-7, MDA-MB-468, HCT 116, AGS, and SK-MES-1, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
2. WST-1 Assay:
The WST-1 (Water Soluble Tetrazolium Salt) assay is another colorimetric assay used to measure cell proliferation and viability.
-
Procedure:
-
Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.
-
Following the treatment period, a WST-1 reagent is added to each well.
-
The plate is incubated for 1-4 hours.
-
The absorbance is measured at 450 nm.
-
The IC50 value is determined by plotting cell viability against compound concentration.
-
Experimental Workflow for In Vitro Cytotoxicity Testing
Signaling Pathways
Some quinoline and quinazoline derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation.
PI3K/AKT and HDAC Inhibition
Certain 4-methyl quinazoline derivatives have been identified as dual inhibitors of Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDAC).[2] This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
PKM2 Modulation
Quinoline-8-sulfonamide derivatives have been investigated as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[3] Inhibition of PKM2 can disrupt the metabolic processes that fuel rapid cancer cell growth.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: 4-Methylisoquinolin-8-amine and 4-Methylquinolin-8-amine in Drug Discovery
For researchers and professionals in the field of drug development, the selection of appropriate molecular scaffolds is a critical step. Quinoline and isoquinoline cores are privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comparative analysis of two closely related isomers: 4-Methylisoquinolin-8-amine and 4-Methylquinolin-8-amine, focusing on their synthesis, chemical properties, and potential biological activities to aid in scaffold selection and drug design.
Physicochemical Properties
A fundamental comparison of the two isomers reveals identical molecular formulas and weights, with structural differences stemming from the position of the nitrogen atom in the bicyclic system. This seemingly minor alteration can significantly impact the electronic distribution, basicity, and steric hindrance of the amino group, thereby influencing receptor binding and pharmacokinetic properties.
| Property | This compound | 4-Methylquinolin-8-amine |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂[1][2] |
| Molecular Weight | 158.20 g/mol | 158.20 g/mol [1][2] |
| CAS Number | Not available | 62748-01-0 |
| Predicted XLogP3 | 1.4 | 2.1[2] |
| Topological Polar Surface Area | 38.9 Ų | 38.9 Ų[2] |
| Hydrogen Bond Donor Count | 1 | 1[2] |
| Hydrogen Bond Acceptor Count | 2 | 2[2] |
Synthesis and Experimental Protocols
The synthesis of these aminomethylated quinoline and isoquinoline derivatives can be approached through several established synthetic routes.
Synthesis of 4-Methylquinolin-8-amine
A common route to 4-methylquinolin-8-amine involves the Skraup synthesis or a variation thereof, starting from 2-amino-3-methylphenol. Subsequent nitration, reduction of the nitro group, and other functional group interconversions can yield the desired product. An alternative approach involves the catalytic hydrogenation of the corresponding nitroquinoline.
Experimental Protocol: Catalytic Hydrogenation of 5-Butoxy-2-tert-butyl-6-methoxy-4-methyl-8-nitroquinoline [3]
-
Dissolve 5-Butoxy-2-tert-butyl-6-methoxy-4-methyl-8-nitroquinoline in absolute ethanol.
-
Add Raney nickel as the catalyst.
-
Carry out the hydrogenation reaction under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 8-aminoquinoline derivative.
-
Purify the product using column chromatography.
Synthesis of this compound
The synthesis of this compound is less commonly documented. However, a plausible route can be adapted from methods used for similar isoquinoline derivatives. One such approach involves the construction of the isoquinoline core via Bischler-Napieralski or Pictet-Spengler reaction, followed by functional group manipulations to introduce the methyl and amino groups at the desired positions. A patent describes the synthesis of a related compound, 4-aminoisoquinoline-8-methyl formate, starting from 8-bromoisoquinoline[4][5]. This suggests a potential pathway involving amination of a suitably substituted 4-methylisoquinoline precursor.
Experimental Protocol: General Synthesis of 4-Aminoisoquinoline-8-carboxylate Derivative [4][5]
-
Start with 8-bromoisoquinoline and introduce a carboxylate group at the 8-position via a palladium-catalyzed carbonylation reaction with carbon monoxide and methanol.
-
Brominate the resulting 8-isoquinolinecarboxylic acid methyl ester at the 4-position using N-bromosuccinimide.
-
Introduce a protected amino group at the 4-position via a palladium-catalyzed coupling reaction with a suitable amine equivalent (e.g., tert-butyl carbamate).
-
Deprotect the amino group using acidic conditions to yield the 4-aminoisoquinoline-8-carboxylate derivative.
Biological Activities and Potential Applications
While direct comparative biological data for this compound and 4-Methylquinolin-8-amine is limited, the broader classes of quinoline and isoquinoline derivatives have been extensively studied, revealing a wide range of pharmacological activities.
4-Methylquinolin-8-amine and its Derivatives
The 8-aminoquinoline scaffold is a well-established pharmacophore, most notably in the development of antimalarial drugs like primaquine[6][7]. The amino group at the 8-position is crucial for their activity against the liver stages of the malaria parasite. The introduction of a methyl group at the 4-position can influence the compound's metabolic stability and potency[3].
-
Antimalarial Activity: Derivatives of 8-aminoquinoline are known to be effective against the latent liver stages of Plasmodium vivax and P. ovale[7]. The mechanism is thought to involve the generation of reactive oxygen species that damage the parasite.
-
Anticancer Activity: Some 8-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines[8]. Their mechanism of action can involve DNA intercalation and inhibition of topoisomerase enzymes.
-
Antibacterial and Antifungal Activity: Studies have shown that 8-quinolinamines can exhibit broad-spectrum antimicrobial activities[3].
This compound and its Derivatives
The biological profile of this compound is less explored. However, the isoquinoline scaffold is present in many natural alkaloids with potent biological activities.
-
Potential Anticancer Activity: Phenylaminoisoquinolinequinones have been synthesized and shown to possess antiproliferative activity against human tumor cell lines[9]. The position and electronic nature of substituents on the isoquinoline ring significantly impact their activity.
-
Enzyme Inhibition: Certain aminoisoquinoline derivatives have been identified as potent inhibitors of enzymes such as Poly (ADP-ribose) polymerase 1 (PARP-1), which is a target in cancer therapy[10].
Structure-Activity Relationship and Comparative Insights
The key structural difference between the two compounds is the position of the ring nitrogen. In 4-methylquinolin-8-amine, the nitrogen is in the 1-position, while in this compound, it is in the 2-position. This influences the electron density distribution across the aromatic system and the basicity of the 8-amino group.
-
Basicity and pKa: The position of the ring nitrogen affects the pKa of the 8-amino group. This can have a profound impact on the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.
-
Chelation Properties: The 8-aminoquinoline scaffold is known for its metal-chelating properties, which can contribute to its biological activity. The different geometry of the nitrogen atoms in the isoquinoline analog may alter its chelation capabilities.
-
Metabolic Stability: The placement of the methyl group and the overall electronic nature of the ring system can influence the susceptibility of these compounds to metabolic enzymes, thereby affecting their pharmacokinetic profiles.
Conclusion
Both this compound and 4-Methylquinolin-8-amine represent promising scaffolds for the development of novel therapeutic agents. The 4-methylquinolin-8-amine backbone has a more established history in medicinal chemistry, particularly in the field of antimalarials. However, the underexplored this compound scaffold offers opportunities for the discovery of novel biological activities.
The choice between these two isomers will depend on the specific therapeutic target and the desired pharmacological profile. Further research, including direct comparative studies of their synthesis, biological activity, and pharmacokinetic properties, is warranted to fully elucidate their potential in drug discovery. This guide provides a foundational understanding to assist researchers in making informed decisions for their drug development programs.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 8-Quinolinamine, 4-methyl- | C10H10N2 | CID 97374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 5. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
- 7. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]
Docking Studies of Isoquinoline Derivatives with Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of docking studies performed on isoquinoline derivatives, a class of compounds to which 4-Methylisoquinolin-8-amine belongs. Due to the limited availability of specific docking data for this compound in the reviewed literature, this guide presents findings from closely related isoquinoline analogs to offer insights into their potential interactions with various protein targets. The experimental data herein is intended to serve as a reference for researchers interested in the computational evaluation of this chemical scaffold.
Comparative Docking Performance of Isoquinoline Derivatives
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of small molecules with protein targets. The following table summarizes the docking scores of various isoquinoline derivatives against different protein targets, providing a comparative view of their potential efficacy.
| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Quinoline Derivative | HIV Reverse Transcriptase (PDB: 4I2P) | -10.675 | Rilpivirine | Not Specified |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | Strong Affinity | Not Specified | Not Specified |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) | Strong Affinity | Not Specified | Not Specified |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Tubulin-Colchicine-Ustiloxin Domain | Moderate Affinity | Not Specified | Not Specified |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK) | Moderate Affinity | Not Specified | Not Specified |
Detailed Experimental Protocols
The following is a representative molecular docking protocol synthesized from methodologies reported in studies of isoquinoline and quinoline derivatives.[1][2][3] This protocol outlines the standard steps involved in performing in silico docking studies.
Preparation of the Protein Target
-
Receptor Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, in the study of quinoline derivatives as HIV inhibitors, the structure of HIV reverse transcriptase (PDB ID: 4I2P) was used.[1]
-
Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial atomic charges (e.g., Kollman charges).
-
Energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
Ligand Sketching and Optimization: The 2D structure of the ligand (e.g., this compound or its analogs) is drawn using a chemical drawing tool.
-
3D Conversion and Energy Minimization: The 2D structure is converted to a 3D conformation. The energy of the 3D structure is then minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, GOLD, or Maestro) is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[1][4] These programs employ scoring functions to estimate the binding affinity (docking score) for each pose.
-
Selection of Docking Poses: The docking run that produces the lowest binding energy is typically considered the most favorable interaction.[2]
Analysis of Docking Results
-
Binding Affinity Evaluation: The docking scores (e.g., in kcal/mol) are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score generally indicates a stronger binding affinity.
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.
Visualizing the Docking Workflow and a Relevant Signaling Pathway
To further elucidate the processes involved, the following diagrams, created using Graphviz, illustrate a typical molecular docking workflow and an example of a signaling pathway that can be modulated by targeting key proteins.
References
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking Study, Cytotoxicity, Cell Cycle Arrest and Apoptotic Induction of Novel Chalcones Incorporating Thiadiazolyl Isoquinoline in Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthesized 4-Methylisoquinolin-8-amine by High-Performance Liquid Chromatography
This guide provides a comprehensive, objective comparison of high-performance liquid chromatography (HPLC) methodologies for the purity assessment of synthesized 4-Methylisoquinolin-8-amine. Detailed experimental protocols, supporting data, and visual workflows are presented to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures for this critical pharmaceutical intermediate.
Introduction
This compound is a key building block in medicinal chemistry. As with any synthesized active pharmaceutical ingredient (API) or intermediate, confirming its purity is a critical step mandated by regulatory agencies to ensure safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide details a validated reverse-phase HPLC (RP-HPLC) method and compares it with potential alternatives for the comprehensive purity profiling of this compound.
Experimental Protocols
A robust RP-HPLC method was developed for the purity analysis of this compound. The methodology is designed to separate the main component from potential process impurities and degradation products.
Primary HPLC Method: Gradient RP-HPLC with UV Detection
This method utilizes a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier, which is a common and effective approach for analyzing aromatic amines and isoquinoline derivatives.[2][3][4]
a) Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength detector (VWD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent C18 column.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Glacial Acetic Acid (analytical grade), and ultrapure water.
-
Reference Standard: this compound (Purity ≥ 99.5%).
-
Synthesized Sample: this compound, Batch No. XYZ-001.
b) Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 5.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 10% B), 18.1-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Run Time | 25 minutes |
c) Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Comparative HPLC Method: Isocratic Ion-Pair RP-HPLC
As an alternative, an isocratic ion-pair method can be employed, which can sometimes improve peak shape and resolution for basic compounds like aromatic amines.[2] This method introduces an ion-pairing reagent into the mobile phase.
-
Stationary Phase: C18 column (as in the primary method).
-
Mobile Phase: A premixed solution of 20 mM phosphate buffer containing 5 mM 1-hexanesulfonic acid sodium salt and methanol (e.g., 65:35 v/v), with pH adjusted to 2.5.[2]
-
Comparison: While potentially offering better separation for certain impurities, this method has drawbacks, including longer column equilibration times and the persistent adsorption of the ion-pairing reagent to the stationary phase, which can make it difficult to switch back to other methods. The low pH can also reduce the lifespan of silica-based columns.[2]
Data Presentation and Comparison
The synthesized batch of this compound was analyzed using the primary gradient RP-HPLC method. The results were compared against the reference standard. The purity is calculated using the area normalization method.
| Peak ID | Name | Retention Time (min) | Area % (Reference Std.) | Area % (Synthesized Sample) |
| 1 | Impurity A (Starting Material) | 4.2 | Not Detected | 0.08 |
| 2 | Impurity B (Isomeric Impurity) | 8.9 | Not Detected | 0.15 |
| 3 | This compound | 9.5 | 100.0 | 99.71 |
| 4 | Impurity C (Unknown) | 12.1 | Not Detected | 0.06 |
| Total | 100.0 | 100.0 | ||
| Purity | This compound | ≥ 99.5% (Specification) | 99.71% |
The data indicates that the synthesized batch meets a purity specification of ≥ 99.5%. The primary HPLC method successfully resolved the main peak from three minor impurities, demonstrating its specificity and suitability for purity testing.[5]
Mandatory Visualizations
Visual diagrams help clarify complex workflows and the logical underpinnings of the analytical method.
Caption: Workflow for HPLC Purity Analysis.
Caption: Key HPLC Parameter Relationships.
Objective Comparison and Discussion
The primary gradient RP-HPLC method demonstrates excellent performance for the purity assessment of this compound.
-
Specificity: The method effectively separates the main analyte from process-related impurities and potential isomers. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across different points of a single peak, further confirming that the main peak is not co-eluting with any impurities.
-
Performance vs. Alternative: Compared to the isocratic ion-pair method, the gradient method is more versatile and robust for impurity profiling. It can elute a wider range of compounds with varying polarities, which is crucial when unknown impurities may be present.[6] Furthermore, it avoids the column contamination and memory effects associated with ion-pairing reagents, making it more suitable for a multi-product laboratory environment.
-
Data Integrity: The quantitative data shows the synthesized material is of high purity (99.71%), which is well within the typical requirements for pharmaceutical intermediates. The levels of individual impurities are low, suggesting an efficient synthesis and purification process. Following ICH guidelines, impurities above a 0.05% reporting threshold should be documented.[7]
Conclusion
The validated gradient reverse-phase HPLC method presented in this guide is a reliable and robust tool for confirming the purity of synthesized this compound. It provides superior specificity and flexibility compared to isocratic alternatives, ensuring accurate and comprehensive impurity profiling. The detailed protocol and structured data presentation serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry, facilitating the development of safe and effective medicines.
References
- 1. ijnrd.org [ijnrd.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Benchmarking Analysis of Synthetic Routes to 4-Methylisoquinolin-8-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a modern, streamlined synthetic route to 4-Methylisoquinolin-8-amine against the traditional, more conventional method. The analysis is supported by experimental data on yields and reaction conditions, offering a clear perspective on the advantages and disadvantages of each approach.
The synthesis of this compound, a valuable building block in medicinal chemistry, has been approached through various methodologies. This guide focuses on a comparative analysis of a modern, multi-step synthesis starting from 8-bromoisoquinoline against the traditional approach which typically involves the challenging nitration of isoquinoline.
Modern Synthetic Route: A High-Yield, Selective Approach
A recently developed synthetic pathway, outlined in patent CN104447547B, presents a significant improvement over traditional methods. This route commences with 8-bromoisoquinoline and proceeds through a four-step sequence to yield 4-aminoisoquinoline-8-methyl formate, a direct precursor that can be readily converted to this compound. The key advantage of this method is its high overall yield and selectivity, reported to be approximately 71%.[1]
The synthesis involves an initial carbonylation of 8-bromoisoquinoline, followed by bromination at the 4-position, subsequent amination, and finally deprotection to unveil the 4-amino group. This method avoids the use of harsh nitrating agents and the associated selectivity issues.
Traditional Synthetic Route: A Pathway Plagued by Low Selectivity
The conventional synthesis of this compound has historically relied on the direct nitration of isoquinoline. However, this initial step is notoriously inefficient, yielding the desired 4-nitroisoquinoline in a mixture with other isomers, resulting in a low yield of around 37% and creating significant purification challenges.[2]
Following the nitration, the traditional route involves a bromination at the 8-position, followed by a reduction of the nitro group to an amine and subsequent methylation. The initial poor selectivity of the nitration step significantly impacts the overall efficiency and scalability of this method.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the modern and traditional synthetic routes to the precursor of this compound.
| Parameter | Modern Synthetic Route (from 8-bromoisoquinoline) | Traditional Synthetic Route (from isoquinoline) |
| Starting Material | 8-Bromoisoquinoline | Isoquinoline |
| Key Intermediate | 4-aminoisoquinoline-8-methyl formate | 4-Nitroisoquinoline |
| Overall Yield | ~71%[1] | Significantly lower due to poor initial selectivity |
| Yield of Key Step | Not individually specified, but high overall yield | ~37% for nitration[2] |
| Selectivity | High | Poor, mixture of isomers formed[2] |
| Purification | More straightforward | Difficult due to isomeric mixtures[2] |
Experimental Protocols
Modern Synthesis of 4-aminoisoquinoline-8-methyl formate (Abridged from CN104447547B)
-
Carbonylation of 8-bromoisoquinoline: 8-bromoisoquinoline is reacted with carbon monoxide in methanol in the presence of a palladium catalyst to yield 8-isoquinolinecarboxylic acid methyl ester.
-
Bromination: The resulting ester is then brominated at the 4-position using N-bromosuccinimide in acetic acid to give 4-bromo-8-isoquinolinecarboxylic acid methyl ester.
-
Amination: The 4-bromo intermediate is subsequently reacted with a protected amine source (e.g., tert-butyl carbamate) in the presence of a palladium catalyst and a base to introduce the amino group at the 4-position.
-
Deprotection: The protecting group is removed under acidic conditions to afford 4-aminoisoquinoline-8-methyl formate.[2]
Traditional Synthesis of 4-nitro-8-bromoisoquinoline (Conceptual Outline)
-
Nitration of Isoquinoline: Isoquinoline is treated with a nitrating agent (e.g., nitric acid in sulfuric acid or acetic anhydride). This reaction is known to produce a mixture of 4-, 5-, and 8-nitroisoquinolines, with the 4-nitro isomer being a minor product.[2]
-
Separation: The isomeric mixture of nitroisoquinolines must be carefully separated, which is a challenging and often low-yielding process.
-
Bromination: The isolated 4-nitroisoquinoline is then brominated at the 8-position.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the modern and traditional synthetic routes.
References
Safety Operating Guide
Proper Disposal of 4-Methylisoquinolin-8-amine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 4-Methylisoquinolin-8-amine must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on data from structurally similar aminoquinolines and general hazardous waste regulations is imperative. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Prioritizing Safety: Hazard Assessment and Personal Protective Equipment
Based on the toxicological profiles of related aminoquinoline compounds, this compound should be treated as a hazardous substance. Potential hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.
Mandatory Personal Protective Equipment (PPE) when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat and, if handling large quantities or there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dusting is anticipated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines the necessary steps to ensure compliance with safety and environmental regulations.
Personal protective equipment for handling 4-Methylisoquinolin-8-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methylisoquinolin-8-amine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar aromatic amines and general principles of laboratory safety. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to provide procedural, step-by-step guidance to ensure laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds such as 8-aminoquinoline and other aromatic amines, this compound should be treated as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed. Some related compounds are suspected of causing genetic defects and may damage fertility or an unborn child.[1] Therefore, a stringent approach to personal protection is mandatory.
Minimum Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2] |
| Skin Protection | A flame-retardant lab coat is required. Full-body protection, such as coveralls, should be considered for larger quantities. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them after handling the substance.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS provided by the manufacturer of this compound.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Prepare any necessary equipment and reagents.
-
-
Handling:
-
Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Dissolving and Reactions: If dissolving the compound or running a reaction, add solvents slowly to avoid splashing. Keep the reaction vessel covered as much as possible.
-
Transfers and Workup: When transferring solutions, use a funnel to prevent spills. All reaction workup steps should be performed in the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by a standard cleaning procedure is recommended.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, weighing boats, and reaction byproducts, in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Stream Management
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, paper towels, weighing boats, and any unreacted compound. The container should be kept closed when not in use. |
| Liquid Waste (Organic) | Labeled, sealed, and chemically compatible hazardous waste container for organic waste. | Includes reaction mixtures and solvent washes. Do not mix incompatible waste streams. |
| Liquid Waste (Aqueous) | Labeled, sealed, and chemically compatible hazardous waste container for aqueous waste. | Includes aqueous layers from extractions or washes. The pH should be neutralized if necessary before disposal. |
| Sharps Waste | Puncture-proof sharps container. | Includes any needles or other sharp objects that may be contaminated with the compound. |
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[3]
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed contractor.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






